molecular formula C4H7FN2O3 B564236 N-Carbamoyl-2-fluoro-beta-alanine-13C3 CAS No. 1216798-07-0

N-Carbamoyl-2-fluoro-beta-alanine-13C3

Cat. No.: B564236
CAS No.: 1216798-07-0
M. Wt: 153.086
InChI Key: FKTHAKABFGARQH-VMIGTVKRSA-N
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Description

N-Carbamoyl-2-fluoro-beta-alanine-13C3, also known as N-Carbamoyl-2-fluoro-beta-alanine-13C3, is a useful research compound. Its molecular formula is C4H7FN2O3 and its molecular weight is 153.086. The purity is usually 95%.
BenchChem offers high-quality N-Carbamoyl-2-fluoro-beta-alanine-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Carbamoyl-2-fluoro-beta-alanine-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(carbamoylamino)-2-fluoro(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHAKABFGARQH-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13C](=O)O)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Carbamoyl-2-fluoro-beta-alanine-13C3 chemical structure

Technical Monograph: N-Carbamoyl-2-fluoro- -alanine-13C3

Synonyms:


Executive Summary & Chemical Identity

N-Carbamoyl-2-fluoro-


-alanine-13C3

This guide delineates the structural properties, metabolic context, and validated analytical protocols for utilizing this isotope in high-sensitivity bioanalysis.

1.1 Structural Specifications
PropertyData
Chemical Name N-Carbamoyl-2-fluoro-

-alanine-13C3
Common Abbreviation FUPA-13C3
CAS Number (Unlabeled) 5006-64-4
CAS Number (Labeled) 1216798-07-0
Molecular Formula

Exact Mass 153.09 Da (approx.[1] +3.0 Da shift from unlabeled)
Label Position Propionic acid backbone (typically carbons 1, 2, and 3)
Stereochemistry Racemic (formed from achiral 5-FU via DHFU)
Metabolic Context: The DPD Pathway

Understanding the placement of FUPA within the fluoropyrimidine pathway is essential for interpreting pharmacokinetic data. FUPA is the transient intermediate formed after the ring-opening of Dihydrofluorouracil (DHFU).

Key Mechanistic Insight: The conversion of DHFU to FUPA is reversible and pH-dependent. In acidic environments, FUPA can cyclize back to DHFU, leading to quantitation errors if samples are acidified during extraction.

GFU5-Fluorouracil(5-FU)DHFUDihydrofluorouracil(DHFU)FU->DHFUDPD (Rate Limiting)FUPAN-Carbamoyl-2-fluoro-beta-alanine(FUPA)*Target Analyte*DHFU->FUPADihydropyrimidinase (DHP)FUPA->DHFUAcidic CyclizationFBALalpha-Fluoro-beta-alanine(FBAL)FUPA->FBALBeta-ureidopropionase (BUP)

Figure 1: Catabolic pathway of 5-FU. Note the reversibility between FUPA and DHFU, which dictates sample handling requirements.

Analytical Application: LC-MS/MS Methodology

The high polarity of N-Carbamoyl-2-fluoro-

3.1 Validated MS/MS Transitions

The

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
FUPA (Unlabeled) 149.0

106.0-15Loss of HNCO (Isocyanate)
FUPA (Unlabeled) 149.0

61.0-25Decarboxylation/Fragmentation
FUPA-13C3 (IS) 152.0

109.0-15Loss of HNCO (retains

label)
3.2 Chromatographic Challenges & Solutions
  • Matrix Effect: FUPA elutes early. Co-eluting phospholipids from plasma can suppress ionization.

    • Solution: Use FUPA-13C3. As a stable isotope, it co-elutes perfectly with the analyte, normalizing matrix suppression effects.

  • Peak Tailing: Carbamoyl groups often interact with silanols.

    • Solution: Use ammonium acetate (10mM) in the mobile phase to buffer pH and mask silanol sites.

Experimental Protocol: Self-Validating Extraction

Objective: Extract FUPA from human plasma while preventing acid-catalyzed degradation.

Reagents:

  • Internal Standard Spiking Solution: FUPA-13C3 (1 µg/mL in water).

  • Precipitation Agent: Acetonitrile (Neutral). Do not use TCA or Perchloric Acid.

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 50 µL of patient plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of FUPA-13C3 Spiking Solution. Vortex for 10 seconds.

    • Validation Check: The IS acts as a volumetric control.

  • Protein Precipitation: Add 200 µL of 100% Acetonitrile (stored at -20°C).

    • Expert Note: Cold organic solvent precipitates proteins gently without altering the pH, preserving the FUPA ring structure.

  • Agitation: Vortex vigorously for 30 seconds; incubate at 4°C for 10 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of supernatant to an autosampler vial.

    • Dilution (Optional): If using HILIC, inject directly. If using Reverse Phase, dilute 1:1 with water to match initial mobile phase strength.

WorkflowPlasmaPlasma Sample(50 µL)ISAdd FUPA-13C3(Internal Std)Plasma->ISPPTAdd Cold ACN(Neutral pH)IS->PPTVortexSpinCentrifuge14k x gPPT->SpinInjectLC-MS/MS(HILIC Mode)Spin->InjectSupernatant

Figure 2: Neutral extraction workflow to ensure stability of N-carbamoyl metabolites.

Synthesis & Stability Considerations
  • Storage: Store the solid isotope at -20°C under desiccant. It is hygroscopic.

  • Solution Stability: Stock solutions in water are stable for 1 month at -20°C.

  • pH Sensitivity: Avoid storing processed samples in the autosampler for >24 hours if the mobile phase is acidic (e.g., 0.1% Formic Acid). If long runs are required, keep the autosampler at 4°C.

References
  • National Center for Biotechnology Information (PubChem). alpha-Fluoro-beta-ureidopropionic acid (CID 151244). [Link]

  • Pharmaffiliates. N-Carbamoyl-2-fluoro-β-alanine-13C3 (CAS 1216798-07-0). [Link][2][3]

  • Van Kuilenburg, A. B. P., et al. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. European Journal of Cancer, 2004.[4] [Link]

  • Beumer, J. H., et al. Determination of 5-fluorouracil and its metabolites in plasma by LC-MS/MS. (Contextual reference for methodology). [Link]

13C labeled FUPA metabolite standard

Technical Guide: Precision Quantitation of FUPA ( -Fluoro- -ureidopropionic Acid) Using C-Labeled Internal Standards

Executive Summary

Context: The catabolism of 5-Fluorouracil (5-FU) and its prodrugs (e.g., Capecitabine) is the primary determinant of both therapeutic efficacy and severe toxicity. While Dihydropyrimidine dehydrogenase (DPD) activity is the rate-limiting step, the downstream metabolite FUPA (


The Challenge: FUPA is a highly polar, low-molecular-weight ureido acid. Traditional LC-MS/MS methods using analog internal standards (IS) often fail to correct for the severe matrix effects (ion suppression) found in plasma and urine. Furthermore, deuterium-labeled standards (

The Solution: This guide details the application of a


C-labeled FUPA internal standard


Part 1: The Biochemistry of 5-FU Catabolism

To interpret FUPA data, one must understand its position in the reductive catabolic pathway. FUPA accumulation can indicate a blockade at the

Figure 1: The 5-FU Reductive Catabolic Pathway

This diagram illustrates the enzymatic cascade converting 5-FU to FBAL, highlighting the specific position of FUPA.

GFiveFU5-Fluorouracil(5-FU)DPDDPD(Dihydropyrimidinedehydrogenase)FiveFU->DPDDHFUDihydro-5-fluorouracil(DHFU)(Unstable Ring)DPYSDPYS(Dihydropyrimidinase)DHFU->DPYSFUPAFUPA(α-fluoro-β-ureidopropionic acid)*Target Analyte*UPB1UPB1(β-ureidopropionase)FUPA->UPB1FBALFBAL(α-fluoro-β-alanine)(Terminal Metabolite)DPD->DHFUDPYS->FUPAUPB1->FBAL

Caption: The reductive catabolism of 5-FU. FUPA is formed via ring-opening of DHFU by Dihydropyrimidinase (DPYS).

Part 2: The Role of C-FUPA as an Internal Standard

Why C and not Deuterium ( H)?

In quantitative bioanalysis of small polar molecules, the choice of isotope is critical.[1]

  • Co-Elution Integrity: Deuterium atoms (

    
    H) are slightly more lipophilic than Hydrogen (
    
    
    H). In high-efficiency chromatography (especially HILIC), deuterated standards often elute slightly earlier than the native analyte. If matrix suppression zones are narrow, the IS may not experience the same ionization environment as the analyte.
  • Mass Shift: A

    
    C
    
    
    -FUPA standard (replacing three carbons in the propionic backbone) typically provides a +3 Da mass shift (
    
    
    ). This is sufficient to avoid isotopic overlap with the natural abundance
    
    
    C isotopes of the native drug.
  • Correction Power: Since

    
    C-FUPA co-elutes perfectly with native FUPA, it compensates for:
    
    • Ion Suppression: Competition for charge in the ESI source.

    • Extraction Recovery: Variable loss during protein precipitation.

    • Injection Variability: Mechanical errors in the autosampler.

Part 3: Analytical Protocol (LC-MS/MS)

Reagents & Standards
  • Analyte: FUPA (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -fluoro-
    
    
    -ureidopropionic acid).[2]
  • Internal Standard (IS):

    
    C-labeled FUPA (e.g., [ureido-
    
    
    C, 1,2-
    
    
    C]-FUPA).
  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

Sample Preparation: Protein Precipitation

FUPA is polar and does not extract well with liquid-liquid extraction (LLE) using non-polar solvents. Protein precipitation (PPT) is the method of choice.

Step-by-Step Methodology:

  • Aliquot: Transfer 50

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Spike IS: Add 10

    
    L of 
    
    
    C-FUPA Working Solution
    (e.g., 1000 ng/mL in water).
    • Expert Note: Do not dissolve the IS in 100% methanol; keep it in an aqueous buffer to prevent precipitation upon contact with the high-protein plasma before mixing.

  • Precipitate: Add 200

    
    L of Ice-Cold Acetonitrile  containing 0.1% Formic Acid.
    
    • Why Acid? Acidification helps stabilize the ureido group and improves protein precipitation efficiency.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000

    
     g for 10 minutes at 4°C.
    
  • Transfer: Move 150

    
    L of supernatant to a clean vial.
    
  • Evaporate (Optional but Recommended): Dry under nitrogen at 40°C and reconstitute in 100

    
    L of Mobile Phase A to match the initial LC conditions.
    
Chromatographic Conditions (HILIC)

Reverse Phase (C18) columns often fail to retain FUPA due to its high polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative standard for this application.

ParameterSpecification
Column ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7

m)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Gradient 90% B (0-1 min)

50% B (at 6 min)

90% B (Re-equilibration)
Mass Spectrometry Settings (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode. Ureido acids often ionize better in negative mode, forming

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
FUPA (Native) 165.178.015

C-FUPA (IS)
168.181.015

Note: Transitions depend on the specific labeling pattern. Always optimize collision energy for the specific instrument.

Part 4: Workflow Visualization

Figure 2: Analytical Workflow for FUPA Quantitation

A self-validating workflow designed to minimize degradation and maximize recovery.

WorkflowSamplePlasma Sample(50 µL)IS_AddAdd 13C-FUPA IS(Correction Factor)Sample->IS_Add SpikePrecipPrecipitation(ACN + 0.1% FA)IS_Add->Precip MixCentrifugeCentrifuge14,000g @ 4°CPrecip->Centrifuge SeparateLCMSHILIC LC-MS/MS(Negative Mode)Centrifuge->LCMS Inject Supernatant

Caption: Step-by-step extraction protocol using 13C-FUPA to normalize extraction efficiency.

Part 5: Data Interpretation & Troubleshooting (Self-Validating Systems)

The "Stable Ratio" Check

A robust method must be self-validating. In every batch, monitor the IS Peak Area Response .

  • Acceptance Criteria: The IS peak area in unknown samples should not deviate >50% from the mean IS area in the calibration standards.

  • Failure Mode: A drastic drop in IS area indicates "Matrix Effect Type B" (Ion Suppression). Because you are using

    
    C-FUPA, the analyte is suppressed to the exact same degree. Therefore, the Ratio (Analyte Area / IS Area)  remains valid, preserving the accuracy of the result. This is the primary advantage over external calibration.
    
Stability Handling

FUPA is chemically stable in plasma at -80°C, but the precursor DHFU is unstable and can degrade into FUPA or ring-open non-enzymatically ex vivo if not handled correctly.

  • Protocol: Process blood samples immediately (within 30 mins) into plasma and freeze.

  • pH: Avoid alkaline buffers during sample prep, as they can accelerate the hydrolysis of the ureido group.

References

  • Zhang, Y., et al. (2014). "5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs." PeerJ / NIH. Available at: [Link]

  • Stout, S.J., et al. (2007). "Direct Quantification in Bioanalytical LC-MS/MS Using Internal Calibration via Analyte/Stable Isotope Ratio." Therapeutic Drug Monitoring. Available at: [Link]

  • Hennig, R., et al. (2018).[3] "Stable-isotope dilution LC–MS for quantitative biomarker analysis." Journal of Chromatography B. Available at: [Link]

  • Nishiumi, S., et al. (2010). "Isotopic labeling-assisted metabolomics using LC–MS." Metabolomics. Available at: [Link]

  • Beumer, J.H., et al. (2016). "Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia." Cancer Chemotherapy and Pharmacology. Available at: [Link]

A Technical Guide to Fluoropyrimidine Catabolites: Distinguishing α-fluoro-β-alanine (FBAL) from its Precursor, N-carbamoyl-α-fluoro-β-alanine (FUPA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of two critical molecules in the catabolic pathway of fluoropyrimidine drugs like 5-fluorouracil (5-FU): α-fluoro-β-alanine (FBAL) and its direct precursor, α-fluoro-β-ureidopropionic acid (FUPA). While often a point of confusion, with FUPA sometimes being referred to by the non-standard term "N-carbamoyl-FBAL," these are distinct chemical entities separated by a single, crucial enzymatic step. This document will elucidate their biochemical relationship, explore their profoundly different roles in clinical toxicology and pharmacogenetics, and provide detailed analytical methodologies for their quantification in biological matrices. For researchers, clinicians, and drug development professionals in oncology, a precise understanding of the FBAL/FUPA dynamic is essential for optimizing patient safety, predicting adverse drug reactions, and advancing the principles of personalized medicine in fluoropyrimidine-based chemotherapy.

The Dichotomy of 5-Fluorouracil Metabolism: Anabolism vs. Catabolism

5-Fluorouracil (5-FU) and its oral prodrugs (e.g., capecitabine) remain cornerstones in the treatment of various solid tumors. Their therapeutic efficacy is dependent on intracellular conversion into active metabolites—such as fluorodeoxyuridine monophosphate (FdUMP)—which disrupt DNA synthesis and RNA function, ultimately inducing cancer cell death.[1][2][3] This anabolic "activation" pathway, however, accounts for only a small fraction (1-3%) of the administered drug.[1]

The vast majority, over 80%, of a 5-FU dose is rapidly channeled into a three-step catabolic pathway, primarily in the liver, designed for detoxification and elimination.[1][4][5] This pathway is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD) , the rate-limiting step in 5-FU degradation.[6][7] Understanding this catabolic cascade is clinically paramount, as it is both the primary route of drug clearance and the source of metabolites directly implicated in severe, life-threatening toxicities.[1][4] This guide focuses on the final two molecules in this critical pathway: FUPA and FBAL.

Biochemical Profiles and the Defining Metabolic Transformation

The core difference between FBAL and its precursor lies in the presence of a carbamoyl group, which is enzymatically cleaved in the final step of 5-FU catabolism.

α-fluoro-β-ureidopropionic acid (FUPA): The Intermediate Precursor

FUPA is the intermediate metabolite in the 5-FU breakdown pathway. It is structurally analogous to N-carbamoyl-β-alanine, which is an intermediate in the natural degradation pathway of the endogenous pyrimidine, uracil.[8]

  • Formation: FUPA is formed from 5,6-dihydro-5-fluorouracil (DHFU) through the hydrolytic ring-opening action of the enzyme dihydropyrimidinase (DHP) .[9][10]

  • Chemical Distinction: Its defining feature is the N-carbamoyl group (-C(O)NH2) attached to the beta-alanine backbone.

  • Metabolic Fate: FUPA is a transient metabolite with a short biological half-life, as it is rapidly and specifically hydrolyzed by the enzyme β-ureidopropionase to form FBAL.[9][10]

α-fluoro-β-alanine (FBAL): The Terminal Catabolite and Toxicity Mediator

FBAL is the stable, terminal product of 5-FU catabolism.

  • Formation: FBAL is produced from FUPA via the enzymatic cleavage of the carbamoyl group by β-ureidopropionase (β-UP) .[9][10]

  • Metabolic Fate: As the final major catabolite, approximately 60-90% of the originally administered 5-FU dose is ultimately excreted in the urine as FBAL.[1] A fraction of FBAL can undergo further metabolism, such as conjugation with bile acids or defluorination.[11][12]

  • Clinical Implication: Unlike the transient FUPA, FBAL accumulates in the plasma and is directly linked to some of the most severe toxicities of 5-FU therapy, including neurotoxicity, cardiotoxicity, and hand-foot syndrome.[1][13][14][15]

The 5-FU Catabolic Pathway: A Visual Representation

The sequential enzymatic reactions transforming 5-FU into FBAL are illustrated below. The critical distinction between FUPA and FBAL is the action of β-ureidopropionase.

G cluster_pathway 5-FU Catabolic Pathway 5FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) 5FU->DHFU Dihydropyrimidine Dehydrogenase (DPD) FUPA α-fluoro-β-ureidopropionic acid (FUPA) (N-carbamoyl-FBAL analog) DHFU->FUPA Dihydropyrimidinase (DHP) FBAL α-fluoro-β-alanine (FBAL) FUPA->FBAL β-Ureidopropionase (β-UP)

Figure 1: The enzymatic cascade of 5-FU catabolism.

Clinical Significance: Biomarkers, Toxicity, and Pharmacogenetics

The distinct biochemical roles of FUPA and FBAL translate into vastly different clinical applications and interpretations.

FBAL: A Clinically Validated Biomarker and Toxicity Effector

FBAL's position as the end-product of the DPD-initiated pathway makes its plasma concentration a powerful indicator of overall pathway function.

  • Indicator of DPD Activity: Dihydropyrimidine Dehydrogenase (DPD) deficiency is a critical pharmacogenetic syndrome, present in 3-8% of the Caucasian population, that leads to impaired 5-FU clearance and a high risk of fatal toxicity.[5][7][16] In patients with normal DPD function, 5-FU is efficiently converted to FBAL, leading to detectable plasma levels of the metabolite. In DPD-deficient patients, this conversion is blocked, resulting in low FBAL levels and high, toxic levels of unmetabolized 5-FU.[4] Studies have demonstrated a significant positive correlation between plasma FBAL levels and DPD activity in peripheral blood mononuclear cells, establishing FBAL as a key functional (phenotypic) biomarker for assessing DPD status.[17]

  • Direct Mediator of Toxicity: The accumulation of FBAL itself is pathogenic. It has been implicated as a causative agent in:

    • Neurotoxicity: FBAL can cross the blood-brain barrier and has been shown to directly injure myelinated fibers.[13][15]

    • Cardiotoxicity: High serum levels of FBAL have been observed in patients experiencing 5-FU-induced cardiotoxicity, such as precordial pain and electrocardiographic changes.[1][14]

    • Hand-Foot Syndrome (HFS): FBAL is considered a major cause of this painful dermatological condition, which is more frequent with continuous 5-FU infusions that lead to sustained catabolite levels.[1]

FUPA: A Transient Precursor

In contrast to FBAL, FUPA holds little direct clinical significance as a biomarker under normal circumstances. Its value lies in its position within the metabolic chain. Its measurement is primarily of research interest, for instance, in studying the activity of β-ureidopropionase or in rare cases of suspected deficiency in this enzyme.

Comparative Data Summary

The table below summarizes the essential differences between the two molecules for rapid comparison.

Featureα-fluoro-β-ureidopropionic acid (FUPA)α-fluoro-β-alanine (FBAL)
Common Analogy N-carbamoyl-FBALTerminal Catabolite
Role in Metabolism Transient IntermediateStable End-Product[1]
Enzyme of Formation Dihydropyrimidinase (DHP)[9][10]β-Ureidopropionase (β-UP)[9][10]
Defining Chemical Group N-carbamoyl groupFree amine group
Primary Clinical Role Precursor to FBALBiomarker for DPD activity; Mediator of toxicity[17]
Associated Toxicities Not directly implicatedNeurotoxicity, Cardiotoxicity, Hand-Foot Syndrome[13][14]

Analytical Methodologies for Quantification

The structural similarity between FUPA and FBAL necessitates robust, high-specificity analytical methods to accurately quantify them in complex biological matrices like plasma and urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering superior sensitivity and selectivity over older methods like HPLC-UV or colorimetric assays.[18][19][20]

Causality in Method Design: Why LC-MS/MS?
  • Expertise & Specificity: LC-MS/MS can differentiate between FUPA and FBAL based on both their chromatographic retention time and their unique mass-to-charge (m/z) ratios of their parent and fragment ions. This eliminates interference from other endogenous or exogenous compounds, a critical requirement for clinical-grade assays.

  • Sensitivity: The toxicities associated with 5-FU can occur at low concentrations of the parent drug and its metabolites. LC-MS/MS provides the low limits of quantification (LOQ) necessary to monitor these levels effectively.

  • Trustworthiness & Self-Validation: The use of stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-FBAL) is a hallmark of a self-validating system. These standards co-elute with the analyte and are affected identically by sample preparation inconsistencies or ion suppression, ensuring accurate and precise quantification across different patient samples.

Experimental Protocol: Quantification of FBAL in Human Plasma

This protocol describes a standard workflow for the determination of FBAL concentration using LC-MS/MS.

1. Materials and Reagents:

  • Human plasma (K2-EDTA)
  • FBAL analytical standard
  • FBAL stable isotope-labeled internal standard (IS)
  • LC-MS grade methanol
  • LC-MS grade water and formic acid
  • 96-well protein precipitation plate

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma calibrators, quality controls (QCs), and unknown patient samples into the wells of a 96-well plate.
  • Add 200 µL of methanol containing the internal standard to each well. Causality Note: Cold methanol efficiently denatures and precipitates plasma proteins while simultaneously extracting the small molecule analytes (FBAL and IS) into the supernatant.
  • Seal the plate and vortex for 2 minutes to ensure complete mixing and precipitation.
  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining these polar analytes.
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) to retain the analytes on the HILIC column, followed by a decrease in B to elute the compounds.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Tandem Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization, Positive (ESI+)
  • Detection: Multiple Reaction Monitoring (MRM)
  • MRM Transitions: Monitor a specific precursor ion to product ion transition for both FBAL and its IS. (e.g., FBAL: m/z 122.0 -> 76.0; IS: m/z 125.0 -> 78.0). Causality Note: MRM provides exceptional selectivity by monitoring a specific fragmentation pattern unique to the target molecule, ensuring that the detected signal originates only from the analyte of interest.

4. Data Analysis:

  • Integrate the peak areas for both the FBAL and IS MRM transitions.
  • Calculate the Peak Area Ratio (FBAL Area / IS Area).
  • Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the prepared calibrators.
  • Determine the concentration of FBAL in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Analytical Workflow Visualization

G cluster_workflow LC-MS/MS Analytical Workflow for FBAL Sample Plasma Sample (50 µL) Precip Add Protein Precipitation Solution (Methanol + IS) Sample->Precip Vortex Vortex (2 min) Precip->Vortex Centrifuge Centrifuge (4000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject LC-MS/MS Analysis Transfer->Inject Data Data Processing & Quantification Inject->Data

Figure 2: Step-by-step workflow for FBAL quantification.

Conclusion and Future Directions

The distinction between α-fluoro-β-alanine (FBAL) and its precursor, FUPA, is not merely semantic; it is fundamental to the clinical management of fluoropyrimidine chemotherapy. FUPA is a transient intermediate, while FBAL is the stable, terminal catabolite that serves as both a critical mediator of drug-induced toxicity and a powerful biomarker for DPD deficiency. For drug development professionals and researchers, accurate analytical methodologies, primarily LC-MS/MS, are essential to distinguish and quantify these molecules, enabling safer drug administration protocols and furthering research into the pharmacogenetics of 5-FU metabolism.

Future research should continue to refine the clinical utility of FBAL monitoring, potentially by establishing therapeutic windows or toxicity thresholds. Furthermore, investigating the clinical relevance of the FUPA/FBAL ratio could provide novel insights into the activity of the latter enzymes in the catabolic pathway, DHP and β-UP, potentially uncovering new sources of inter-patient variability in 5-FU response and toxicity.

References

  • Miyakoshi, M., et al. (2021). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Pharmaceuticals (Basel). Available at: [Link]

  • van Kuilenburg, A. B. P. (2004). Metabolic pathways of 5-fluorouracil. ResearchGate. Available at: [Link]

  • Biological monitoring. (n.d.). Biomarqueur : α-fluoro-β-alanine (FBAL). Available at: [Link]

  • Baccanari, D. P., et al. (2000). alpha-fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil. Biochemical Pharmacology. Available at: [Link]

  • Okeda, R., et al. (1996). Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture. Acta Neuropathologica. Available at: [Link]

  • Spector, T., et al. (1995). Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine. Biochemical Pharmacology. Available at: [Link]

  • Zhang, R., et al. (1992). Formation of Conjugates of 2-Fluoro-β-alanine and Bile Acids during the Metabolism of 5-Fluorouracil and 5-Fluoro-2-deoxyuridine in the Isolated Perfused Rat Liver. ResearchGate. Available at: [Link]

  • Shah, F. D., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology. Available at: [Link]

  • Offer, S. M., et al. (2014). Dihydropyrimidine Dehydrogenase Deficiency as a Cause of Fatal 5-Fluorouracil Toxicity. Clinical Cancer Research. Available at: [Link]

  • Saif, M. W. (2013). Dihydropyrimidine dehydrogenase deficiency (DPD) and 5-fluorouracil (5-FU) toxicity. Journal of the Pancreas. Available at: [Link]

  • Nakanishi, K., et al. (2019). Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia. ResearchGate. Available at: [Link]

  • De Falco, V., et al. (2015). Metabolic pathway of fluoropyrimidines. ResearchGate. Available at: [Link]

  • Small Molecule Pathway Database. (n.d.). Pyrimidine Metabolism. SMPDB. Available at: [Link]

  • Akai, Y., et al. (2005). 5-Fluorouracil cardiotoxicity induced by alpha-fluoro-beta-alanine. Japanese Heart Journal. Available at: [Link]

  • Chapus, L., et al. (2022). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. Cancers (Basel). Available at: [Link]

  • MedlinePlus. (2015). Dihydropyrimidine dehydrogenase deficiency. Available at: [Link]

  • Colorectal Cancer Alliance. (2026). Dihydropyrimidine Dehydrogenase (DPD) Biomarker. Available at: [Link]

  • Malet-Martino, M. C., et al. (1987). 19F nuclear magnetic resonance analysis of the carbamate reaction of alpha-fluoro-beta-alanine (FBAL), the major catabolite of fluoropyrimidines. Application to FBAL carbamate determination in body fluids of patients treated with 5'-deoxy-5-fluorouridine. Drug Metabolism and Disposition. Available at: [Link]

  • Furuhata, T., et al. (2006). Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Deenen, M. J., et al. (2019). DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report. MDPI. Available at: [Link]

  • Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytica Chimica Acta. Available at: [Link]

  • West, T. P., et al. (1982). Improved colorimetric procedure for quantitating N-carbamoyl-beta-alanine with minimum dihydrouracil interference. Analytical Biochemistry. Available at: [Link]

  • Kumar, S., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. MDPI. Available at: [Link]

  • Hirata, K., et al. (2004). Plasma concentrations of 5-fluorouracil and F-β-alanine following oral administration of S-1, a dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, as compared with protracted venous infusion of 5-fluorouracil. British Journal of Cancer. Available at: [Link]

  • Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. ResearchGate. Available at: [Link]

  • van Kuilenburg, A. B. P., et al. (2020). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. MDPI. Available at: [Link]

  • PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • Bishop, C., et al. (2020). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst. Available at: [Link]

  • Al-Shehri, S., et al. (2023). Comprehensive Review on Analytical and Bioanalytical Methods for Quantification of Anti-angiogenic Agents used in Treatment of Cervical Cancer. Bentham Science. Available at: [Link]

  • Zhang, R., et al. (1992). A mathematical model of the kinetics and tissue distribution of 2-fluoro-beta-alanine, the major catabolite of 5-fluorouracil. Journal of Pharmacokinetics and Biopharmaceutics. Available at: [Link]

Sources

Technical Guide: Stable Isotope Dilution LC-MS/MS for 2-Fluoro-3-Ureidopropionic Acid (FUPA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the bioanalysis of 2-fluoro-3-ureidopropionic acid (FUPA) , the critical intermediate metabolite of 5-Fluorouracil (5-FU) and Capecitabine. It focuses on the application of stable isotope-labeled internal standards (SIL-IS) to overcome the significant matrix effects associated with this polar analyte.

Executive Summary

2-Fluoro-3-ureidopropionic acid (FUPA) (also known as


-fluoro-

-ureidopropionic acid) is a pivotal intermediate in the catabolic pathway of fluoropyrimidines. Its quantification is essential for assessing Dihydropyrimidine Dehydrogenase (DPD) activity and understanding 5-FU toxicity profiles.

However, FUPA presents a "perfect storm" of bioanalytical challenges: it is highly polar, low molecular weight, and susceptible to severe ion suppression in biological matrices. This guide details the Stable Isotope Dilution (SID) methodology, establishing the use of


 or 

-labeled FUPA as the absolute requirement for regulatory-grade quantification.

The Core: Stable Isotope Specifications

To achieve "Gold Standard" accuracy, the internal standard must mirror the analyte's physicochemical properties without interfering with its mass spectral signal.

Ideal Isotope Selection

Avoid Deuterium (


 or 

) labeling on exchangeable positions (N-H, O-H) or positions adjacent to the chiral center if possible, to prevent Deuterium Isotope Effects (retention time shifts resulting in separation of Analyte and IS).

Recommended Specification:

  • Isotope: Carbon-13 (

    
    ) or Nitrogen-15 (
    
    
    
    ).[1][2]
  • Labeling Pattern:

    
    -FUPA or 
    
    
    
    -FUPA.
  • Mass Shift:

    
     Da (to avoid overlap with the natural isotopic envelope of the analyte).
    
  • Purity: Chemical Purity

    
    ; Isotopic Enrichment 
    
    
    
    .
Chemical Stability & Handling

FUPA is sensitive to hydrolysis under extreme pH.

  • Storage:

    
     in solid form; 
    
    
    
    in solution (Methanol/Water 50:50).
  • pH Constraint: Avoid strong alkaline conditions (

    
    ) during extraction, which can degrade the urea moiety back to the amine (FBAL).
    

Metabolic Context & Pathway Visualization

Understanding the upstream and downstream pressures on FUPA is critical for interpreting data.

G cluster_IS Internal Standard Application FiveFU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FiveFU->DHFU DPD (Rate Limiting) FUPA 2-Fluoro-3-ureidopropionic Acid (FUPA) [Target Analyte] DHFU->FUPA DHP (Dihydropyrimidinase) FBAL Fluoro-beta-alanine (FBAL) FUPA->FBAL BUP (Beta-ureidopropionase) IS_Node [13C3]-FUPA (Stable Isotope) IS_Node->FUPA Co-elution & Matrix Correction

Caption: The 5-FU catabolic pathway highlighting FUPA's central role and the application point of the Stable Isotope Internal Standard.

Analytical Method Development

Standard Reverse Phase (C18) chromatography is often insufficient for FUPA due to lack of retention, leading to elution in the "void volume" where ion suppression is highest.

Chromatographic Strategy: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-based columns. These retain polar acids via electrostatic interaction and partitioning.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: High organic starting conditions (e.g., 90% ACN) force FUPA into the water-enriched layer on the stationary phase.

Mass Spectrometry (MS/MS) Parameters
  • Ionization: Negative Electrospray Ionization (ESI-). The carboxylic acid moiety deprotonates readily

    
    .
    
  • MRM Transitions:

    • Analyte (FUPA):

      
       (Loss of HNCO).
      
    • IS (

      
      -FUPA): 
      
      
      
      .
    • Note: Transitions must be optimized for the specific isotope label used.

Experimental Protocol: Validated Workflow

This protocol utilizes Protein Precipitation (PPT) , which is cost-effective and compatible with HILIC (which tolerates high organic content).

Reagents
  • Stock Solution: 1 mg/mL FUPA in Methanol:Water (50:50).

  • IS Working Solution: 500 ng/mL

    
    -FUPA in Acetonitrile.
    
  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Aliquoting Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.Small volume reduces matrix load.
2. IS Addition Add 200 µL of IS Working Solution (in ACN).Simultaneous protein precipitation and IS addition ensures IS equilibrates with the sample matrix immediately.
3. Vortex Vortex vigorously for 30 seconds .Ensures complete cell lysis and protein denaturation.
4. Centrifugation Centrifuge at 14,000 x g for 10 minutes at 4°C.Pellets precipitated proteins; cold temp prevents degradation.
5. Transfer Transfer 100 µL of supernatant to a clean vial.Avoid disturbing the pellet.
6. Dilution Add 100 µL of Acetonitrile.Critical: Increases organic content to >80% to match HILIC starting conditions and prevent peak broadening.
7. Injection Inject 5 µL onto the LC-MS/MS system.Low injection volume prevents solvent effects.
Workflow Visualization

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS + ACN (Precipitation) Sample->IS_Add Vortex Vortex & Centrifuge (14,000g, 10 min) IS_Add->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute with ACN (Match HILIC Phase) Supernatant->Dilute Inject LC-MS/MS Injection Dilute->Inject

Caption: Optimized Protein Precipitation workflow for FUPA analysis compatible with HILIC chromatography.

Data Interpretation & Quality Control

Linearity & Calibration
  • Range: 10 ng/mL to 5,000 ng/mL.

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    .
    
Handling Matrix Effects

Calculate the Matrix Factor (MF) using the IS-normalized method:



  • Goal: The MF for the Analyte and the SIL-IS should be identical (Ratio

    
    ). If the SIL-IS suppresses differently than the analyte (common with Deuterium), the method is invalid. This confirms the necessity of 
    
    
    
    labels.

References

  • Licea-Perez, H., et al. (2009).[3] Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma. Journal of Chromatography B. Link[3]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • PubChem. (2024). Compound Summary: alpha-Fluoro-beta-ureidopropionic acid. National Library of Medicine. Link

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[4]Link

Sources

Precision Phenotyping of Fluoropyrimidine Catabolism: A Technical Guide to Stable Isotope Tracer Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the application of stable isotope tracers (


, 

,

) in the study of fluoropyrimidine catabolism. It addresses the critical clinical need to quantify Dihydropyrimidine Dehydrogenase (DPD) activity to prevent severe toxicity in patients undergoing 5-Fluorouracil (5-FU) or capecitabine therapy. We provide detailed mechanistic insights, experimental protocols for the

breath test, and LC-MS/MS quantification workflows using stable isotope internal standards.

The Clinical Imperative: The DPD Bottleneck

Fluoropyrimidines (5-FU, capecitabine) remain the backbone of chemotherapy for colorectal, gastric, and breast cancers. However, their therapeutic window is narrow. The catabolic pathway eliminates


 of the administered dose, primarily via Dihydropyrimidine Dehydrogenase (DPD)  in the liver.[1]
  • The Problem: Genetic polymorphisms in DPYD (e.g., DPYD2A) or physiological variability can lead to DPD deficiency. Standard dosing in these patients results in supratherapeutic exposure, causing severe neutropenia, mucositis, and potential fatality.

  • The Solution: Phenotyping DPD activity using stable isotope tracers offers a direct, real-time functional assay, superior to genotyping alone which misses epigenetic or non-genetic regulatory factors.

The Catabolic Cascade: Mechanistic Tracking

To effectively use tracers, one must understand the atomic fate of the pyrimidine ring during catabolism.

The Pathway[1][2][3]
  • Reduction: DPD reduces the 5,6-double bond of 5-FU (or Uracil) to Dihydrofluorouracil (DHFU).

  • Ring Opening: Dihydropyrimidinase (DHP) cleaves the ring between N3 and C4 to form Fluoro-

    
    -ureidopropionate (FUPA).
    
  • Decarboxylation:

    
    -ureidopropionase (UPB1) cleaves FUPA to Fluoro-
    
    
    
    -alanine (FBAL), Ammonia (
    
    
    ), and Carbon Dioxide (
    
    
    ).

Crucial Tracer Logic: The


 released in the final step originates from the C2 position  of the pyrimidine ring. Therefore, tracers labeled at C2 (e.g., 

) will release

in breath, serving as a direct proxy for total pathway flux.
Visualization: Pathway & Atom Tracking

G cluster_1 Terminal Metabolites FU 5-FU / Uracil (C2-labeled) DHFU DHFU / DHU FU->DHFU DPD (Rate Limiting) FUPA FUPA / UPA DHFU->FUPA DHP FBAL FBAL / Beta-Alanine FUPA->FBAL UPB1 CO2 13-CO2 (Breath) FUPA->CO2 UPB1 NH3 NH3 FUPA->NH3 UPB1

Figure 1: The fluoropyrimidine catabolic pathway highlighting the fate of the C2 atom (red path) into exhaled breath.

Stable Isotope Tracer Methodologies

A. In Vivo Phenotyping: The Breath Test (UraBT)

This is the gold standard for non-invasive DPD phenotyping. Uracil is used as a non-toxic surrogate for 5-FU.

Experimental Protocol
  • Subject Prep: Fasting for at least 6 hours to minimize basal metabolic variability and competition from dietary pyrimidines.

  • Basal Sampling: Collect two breath samples before tracer ingestion to establish the baseline

    
     (natural abundance).
    
  • Tracer Administration:

    • Compound:

      
       (99% enrichment).
      
    • Dose:

      
       body weight dissolved in 
      
      
      
      water.
    • Rationale: This dose saturates the pathway sufficiently to reflect

      
       potential without inducing toxicity.
      
  • Sampling Kinetics: Collect breath samples at

    
     minutes post-ingestion. The 50-minute time point (DOB50)  is the most validated discriminator for DPD deficiency.
    
  • Analysis: Measure

    
     ratio using Isotope Ratio Mass Spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).
    
Data Interpretation

Results are expressed as Delta Over Baseline (DOB) :



DOB50 Value (

)
DPD PhenotypeClinical Action

Normal ActivityStandard Dose

Partial DeficiencyDose Reduction (25-50%)

Profound DeficiencyAvoid 5-FU; Switch to Alternative
B. Ex Vivo Quantification: LC-MS/MS with Internal Standards

For pharmacokinetic (PK) studies, absolute quantification of 5-FU and its catabolites in plasma is required. Stable isotope labeled internal standards (SIL-IS) are mandatory to correct for matrix effects and ionization suppression.

Selection of Internal Standards
  • Primary Choice:

    
     or 
    
    
    
    .
  • Why not Deuterium (

    
    )?  Deuterium on the pyrimidine ring can undergo exchange with solvent protons or exhibit significant kinetic isotope effects (KIE) during chromatography (retention time shifts), leading to separation from the analyte and poor matrix correction. Carbon-13 and Nitrogen-15 are stable and co-elute perfectly.
    
LC-MS/MS Workflow
  • Sample Prep:

    • 
       Plasma + 
      
      
      
      SIL-IS mix (
      
      
      ,
      
      
      ).
    • Protein Precipitation: Add

      
       cold Acetonitrile. Vortex & Centrifuge.
      
    • Note: DHFU is unstable at high pH; keep extracts acidic/neutral.

  • Chromatography:

    • Column: Porous Graphitic Carbon (PGC) or HILIC columns are preferred due to the high polarity of 5-FU and FBAL.

    • Mobile Phase: Ammonium Acetate (10mM) / Acetonitrile gradient.

  • Mass Spectrometry (MRM Mode):

AnalytePrecursor (

)
Product (

)
Internal StandardIS PrecursorIS Product
5-FU 129.042.1

131.044.1
DHFU 131.085.0

133.087.0
Uracil 111.042.1

113.044.1
Visualization: The Analytical Workflow

Workflow cluster_clinical Clinical Phase cluster_lab Analytical Phase Patient Patient (Suspected DPD Risk) Dose Oral Dose: [2-13C]Uracil (6mg/kg) Patient->Dose Breath Breath Collection (Breath Bags) Dose->Breath t=50 min Plasma Plasma Collection (PK Analysis) Dose->Plasma t=0-4 hr IRMS IRMS / NDIRS (13CO2 Detection) Breath->IRMS LCMS LC-MS/MS (+ [15N2] Internal Stds) Plasma->LCMS Decision Dose Adjustment Decision Matrix IRMS->Decision DOB50 Value LCMS->Decision UH2/U Ratio

Figure 2: Integrated workflow for phenotypic screening using breath testing and plasma pharmacokinetics.

Scientific Integrity & Validation

To ensure Trustworthiness and Expertise , the following validation criteria must be met:

  • Isotopic Purity: Tracers must be

    
     atom percent excess (APE). Lower purity dilutes the signal and affects DOB calculations.
    
  • Calibration Curves: For LC-MS, calibration curves must be prepared in the same biological matrix (e.g., stripped plasma) to account for matrix effects not fully compensated by the IS.

  • QC Samples: Run Quality Control samples (Low, Mid, High concentrations) every 10 samples. Accuracy must be within

    
    .
    
  • Breath Test Specificity: Ensure the patient has not consumed naturally

    
    -enriched foods (e.g., corn, cane sugar, "C4 plants") immediately prior to the test, as this can cause false positives (high baseline).
    

References

  • Mattison, L. K., et al. (2004). Rapid identification of dihydropyrimidine dehydrogenase deficiency by using a novel 2-13C-uracil breath test.[2][3][4][5] Clinical Cancer Research, 10(8), 2652-2658.[5] Link

  • Ezzeldin, H., & Diasio, R. (2004). Dihydropyrimidine dehydrogenase deficiency, a pharmacogenetic syndrome associated with severe fluoropyrimidine toxicity. Gastroenterology, 127(4), 1269-1271. Link

  • Beumer, J. H., et al. (2016). LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma.[6] Journal of Pharmaceutical and Biomedical Analysis, 125, 124-131. Link

  • Cunha-Junior, G. F., et al. (2013). 13C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients.[2][5][7] Cancer Chemotherapy and Pharmacology, 72(6), 1273-1282. Link

  • Fan, T. W., et al. (2009).[8] Stable isotope-resolved metabolomics analysis of glucose and glutamine metabolism in human lung cancer. Metabolomics, 5(3), 325-339. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of N-Carbamoyl-2-fluoro-beta-alanine in Human Plasma using a ¹³C₃-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N-Carbamoyl-2-fluoro-beta-alanine in human plasma. N-Carbamoyl-2-fluoro-beta-alanine is a known metabolite of the chemotherapeutic agent Capecitabine[1][2]. To achieve the highest level of accuracy and precision, this method employs a stable isotope-labeled (SIL) internal standard, N-Carbamoyl-2-fluoro-beta-alanine-¹³C₃. The protocol outlines a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE), chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection via a triple quadrupole mass spectrometer. This method is designed for high-throughput applications in clinical research and drug development, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance[3][4][5].

Introduction

N-Carbamoyl-2-fluoro-beta-alanine is a critical metabolite in the metabolic pathway of Capecitabine, a widely used oral chemotherapy drug. Accurate measurement of its concentration in plasma is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring, and understanding inter-individual variability in drug metabolism.

LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix. The most effective strategy to mitigate these effects is the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS)[6][7]. A SIL-IS is chemically identical to the analyte and experiences the same variations during sample extraction, handling, and ionization, thereby providing reliable correction and ensuring data integrity[6][8][9]. This protocol utilizes N-Carbamoyl-2-fluoro-beta-alanine-¹³C₃, which contains three ¹³C atoms, providing a +3 Dalton mass shift that is ideal for preventing isotopic crosstalk while ensuring identical physicochemical behavior to the analyte.

The analyte is a small, polar molecule, which presents challenges for retention on traditional reversed-phase (RP) chromatography columns[10][11]. To overcome this, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for retaining and separating highly polar compounds, using a polar stationary phase and a high-organic mobile phase[12][13][14].

Principle of Isotopic Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a primary quantification method based on altering the natural isotopic ratio of the analyte in a sample[8][15]. A known amount of the ¹³C₃-labeled internal standard is added (spiked) into an unknown sample amount. The SIL-IS and the endogenous analyte are assumed to be in equilibrium and behave identically during all subsequent steps[16][17]. The mass spectrometer measures the ratio of the analyte to the SIL-IS. Since any sample loss or matrix effect will affect both compounds equally, their ratio remains constant, allowing for highly accurate calculation of the initial analyte concentration[9].

G Sample Plasma Sample (Unknown Analyte Conc.) Spike Add Known Amount of ¹³C₃ Internal Standard (IS) Sample->Spike Extract Protein Precipitation & Solid-Phase Extraction (SPE) (Potential for Analyte/IS Loss) Spike->Extract Final Final Extract Extract->Final LCMS LC-MS/MS System Final->LCMS Note The ratio of Analyte:IS remains constant through extraction and injection, correcting for variability and matrix effects. Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Calc Calculate Unknown Conc. Ratio is Constant Despite Loss Ratio->Calc G cluster_workflow Bioanalytical Workflow Plasma 1. Plasma Sample (50 µL) Spike 2. Spike with ¹³C₃-IS Plasma->Spike PPT 3. Protein Precipitation (ACN + 0.1% FA) Spike->PPT Filter 4. Filter Precipitate PPT->Filter SPE 5. Solid-Phase Extraction (Condition, Load, Wash, Elute) Filter->SPE Evap 6. Evaporate to Dryness SPE->Evap Recon 7. Reconstitute Evap->Recon Inject 8. Inject on LC-MS/MS Recon->Inject Data 9. Data Acquisition & Processing Inject->Data

Sources

quantification of 5-FU metabolites in human plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 5-Fluorouracil (5-FU) and Metabolites (DHFU, FBAL) in Human Plasma via HILIC-MS/MS

Abstract

This application note details a robust, high-sensitivity protocol for the simultaneous quantification of 5-Fluorouracil (5-FU) and its major catabolites, 5,6-Dihydrofluorouracil (DHFU) and


-Fluoro-

-alanine (FBAL)
, in human plasma. Unlike traditional reversed-phase methods that struggle with the high polarity of FBAL, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative-mode electrospray ionization (ESI-) tandem mass spectrometry (MS/MS). The protocol incorporates a critical pre-analytical stabilization step to arrest Dihydropyrimidine Dehydrogenase (DPD) activity, ensuring data integrity for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Introduction & Clinical Context

5-FU remains a cornerstone chemotherapy for colorectal, breast, and head/neck cancers. Its clinical management is complicated by a narrow therapeutic index and high inter-patient pharmacokinetic variability, largely driven by Dihydropyrimidine Dehydrogenase (DPD) activity.

  • Metabolic Instability: Over 80% of administered 5-FU is rapidly catabolized by DPD into DHFU, eventually forming FBAL.

  • The Analytical Challenge:

    • Polarity: 5-FU is polar, but FBAL is extremely polar (zwitterionic), eluting in the void volume of C18 columns.

    • Stability: DPD continues to degrade 5-FU in collected blood tubes, leading to artificially low 5-FU and high metabolite readings if not inhibited immediately.

This protocol addresses these challenges by combining immediate enzyme inhibition with HILIC chromatography to retain and separate all analytes in a single 6-minute run.

Metabolic Pathway & Analytical Workflow

The following diagram illustrates the catabolic pathway of 5-FU and the corresponding analytical workflow designed to preserve and quantify these specific markers.

G cluster_pathway 5-FU Catabolic Pathway (Liver/Plasma) cluster_workflow Analytical Workflow FU 5-FU (Parent Drug) DHFU DHFU (Dihydrofluorouracil) FU->DHFU DPD Enzyme (Rate Limiting) Blood Blood Draw + THU Inhibitor FU->Blood Sampling FUPA FUPA (Intermediate) DHFU->FUPA DHP FBAL FBAL (α-Fluoro-β-alanine) FUPA->FBAL β-UP Plasma Plasma Separation (4°C, 10 min) Blood->Plasma PPT Protein Precipitation (MeOH + IS) Plasma->PPT HILIC HILIC-MS/MS (Negative Mode) PPT->HILIC

Caption: 5-FU catabolism by DPD and the critical stabilization workflow. Red arrow indicates the step blocked by THU inhibitor.

Method Development Strategy

Chromatography: Why HILIC?

Traditional C18 columns require 100% aqueous mobile phases to retain 5-FU, causing "dewetting" and retention time shifts. Furthermore, FBAL often requires derivatization (e.g., with Dansyl Chloride) to be retained on C18.

  • Our Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar analytes using a water-enriched layer on a polar stationary phase.[1][2]

  • Result: FBAL elutes after 5-FU, eliminating the need for derivatization and increasing MS sensitivity due to the high-organic mobile phase enhancing desolvation.

Sample Stabilization (Crucial)
  • Problem: Ex vivo degradation of 5-FU by DPD in red blood cells can reduce concentrations by 50% within 20 minutes at room temperature.

  • Protocol: Blood must be drawn into tubes containing Tetrahydrouridine (THU) or Gimeracil (DPD inhibitors) and immediately placed on ice.

Detailed Protocol

Reagents & Materials
  • Standards: 5-Fluorouracil, 5,6-Dihydrofluorouracil,

    
    -Fluoro-
    
    
    
    -alanine.[3]
  • Internal Standard (IS):

    
    -5-FU (Preferred) or 5-Bromouracil (5-BrU).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Acetate.

  • Stabilizer: Tetrahydrouridine (THU) solution (10 mg/mL in water).

Sample Collection & Preparation
  • Collection: Draw whole blood into a pre-chilled EDTA tube containing THU (final conc. 50 µg/mL blood).

  • Separation: Centrifuge immediately at 2,000 x g for 10 min at 4°C. Transfer plasma to cryovials. Store at -80°C.

  • Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL tube.

    • Add 150 µL of Methanol containing Internal Standard (e.g., 500 ng/mL

      
      -5-FU).
      
    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer 100 µL of supernatant to an autosampler vial.

LC-MS/MS Conditions
ParameterSetting
Column Waters Acquity UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) or Phenomenex Luna HILIC
Column Temp 40°C
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Run Time 6.0 minutes

Gradient Profile:

  • 0.0 - 1.0 min: 95% B (Isocratic hold for HILIC partitioning)

  • 1.0 - 3.5 min: 95% B

    
     60% B (Elution of polars)
    
  • 3.5 - 4.0 min: 60% B (Wash)

  • 4.0 - 4.1 min: 60% B

    
     95% B
    
  • 4.1 - 6.0 min: 95% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Negative Mode)

Operate in Negative Ion Mode (ESI-). 5-FU and metabolites are acidic and ionize best by deprotonation [M-H]-.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
5-FU 129.042.03020
DHFU 131.083.03015
FBAL 106.042.0*2518

-5-FU (IS)
131.043.03020

*Note: FBAL transition 106.0 -> 42.0 is common, but 106.0 -> 62.0 (loss of CO2) may also be observed depending on collision energy.

Validation & Performance

ParameterSpecificationNotes
Linearity 10 – 5,000 ng/mL

for all analytes.[4]
LLOQ 10 ng/mLS/N > 10.[4] Sufficient for trough levels.
Accuracy 85 – 115%Within 15% of nominal (20% at LLOQ).
Precision < 15% CVIntra- and Inter-day.
Matrix Effect 90 – 110%HILIC reduces phospholipid suppression compared to C18.

Troubleshooting & Expert Tips

  • Peak Tailing: In HILIC, sample diluent is critical. Ensure the injected sample contains at least 75% organic solvent (Acetonitrile). Injecting a high-water content sample will disrupt the HILIC water layer and cause peak distortion.

  • FBAL Sensitivity: If FBAL signal is low, ensure the source temperature is high enough (400°C+) to aid desolvation of the aqueous buffer.

  • Carryover: 5-FU can stick to metallic surfaces. Use a needle wash of 10% Ammonia in Methanol to minimize carryover.

References

  • Therapeutic Drug Monitoring of 5-FU

    • Gamelin, E., et al. (2008). "Individual fluorouracil dose adjustment based on pharmacokinetic follow-up improves survival in patients with metastatic colorectal cancer." Journal of Clinical Oncology. Link

  • HILIC Methodology

    • Pisano, R., et al. (2005). "Determination of 5-fluorouracil and its metabolites in human plasma by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sample Stability & DPD Inhibition

    • Van Kuilenburg, A.B.P., et al. (2006). "Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry." Ned Tijdschr Klin Chem Labgeneesk. Link

  • FBAL Analysis

    • Licea-Perez, H., et al. (2009). "Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma." Journal of Chromatography B. Link

  • HILIC Mechanism & Optimization

    • Alpert, A.J. (1990).[5] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A. Link

Sources

Application Note: Therapeutic Drug Monitoring of Capecitabine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Capecitabine TDM

Capecitabine is an orally administered fluoropyrimidine carbamate, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] It is a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[3] The key advantage of capecitabine lies in its rational design to mimic continuous 5-FU infusion and its tumor-selective activation, which aims to enhance efficacy while minimizing systemic toxicity.[2]

However, the complex, multi-step metabolic activation of capecitabine, coupled with significant inter-individual variability in enzyme activity, often leads to unpredictable drug exposure.[4][5] This variability can result in either sub-therapeutic effects or severe, life-threatening toxicities.[4] The enzyme dihydropyrimidine dehydrogenase (DPD) is responsible for catabolizing over 80% of the active 5-FU.[2] Patients with reduced or deficient DPD activity are at a high risk of severe toxicity.[2] Therapeutic Drug Monitoring (TDM) of capecitabine's metabolites, particularly the active drug 5-FU, provides a direct measure of systemic exposure, enabling clinicians to personalize dosing regimens. This approach has been shown to reduce toxicity and improve clinical outcomes, making TDM an invaluable tool for optimizing capecitabine therapy.[6][7]

This application note provides a comprehensive guide to the TDM of capecitabine and its key metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The Metabolic Pathway of Capecitabine

Upon oral administration, capecitabine is absorbed intact and undergoes a three-step enzymatic conversion to its active form, 5-FU.[2][8]

  • Step 1 (Liver): Capecitabine is hydrolyzed by carboxylesterase (CES) in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[2][8]

  • Step 2 (Liver/Tissues): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase (CDA) , an enzyme found primarily in the liver and peripheral tissues.[2][8]

  • Step 3 (Tumor-Selective Activation): The final and crucial activation step occurs when thymidine phosphorylase (TP) , an enzyme often found at higher concentrations in tumor tissues compared to normal tissues, converts 5'-DFUR into the active cytotoxic agent, 5-FU.[1][2]

Once formed, 5-FU is rapidly catabolized, primarily by DPD, into inactive metabolites such as α-fluoro-β-alanine (FBAL).[9][10]

Capecitabine Metabolism CAP Capecitabine (Prodrug) DFCR 5'-DFCR CAP->DFCR Carboxylesterase (CES) (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (CDA) (Liver/Tissues) FU 5-Fluorouracil (Active Drug) DFUR->FU Thymidine Phosphorylase (TP) (Tumor-Selective) FBAL FBAL (Inactive Catabolite) FU->FBAL Dihydropyrimidine Dehydrogenase (DPD)

Caption: The multi-step enzymatic activation pathway of capecitabine.

Principle of the Analytical Method

The quantification of capecitabine, 5'-DFCR, 5'-DFUR, 5-FU, and FBAL in human plasma is achieved using a highly sensitive and selective LC-MS/MS method. This technology is considered the gold standard for TDM due to its specificity and ability to measure multiple analytes simultaneously.[11] The method involves protein precipitation to extract the analytes from the plasma matrix, followed by chromatographic separation on a C18 reversed-phase column and detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled internal standards are used for each analyte to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[4]

Materials and Reagents

  • Analytes: Capecitabine, 5'-DFCR, 5'-DFUR, 5-FU, FBAL reference standards.

  • Internal Standards (IS): Stable isotope-labeled capecitabine-d11, 5-FU-¹³C¹⁵N₂, and other relevant labeled standards.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: LC-MS grade formic acid.

  • Plasma: Drug-free human plasma for calibrators and quality controls.

  • Equipment: UPLC/HPLC system, tandem mass spectrometer, analytical balance, centrifuges, vortex mixer, and calibrated pipettes.

Detailed Protocols

Patient Sampling and Sample Handling

Causality: The timing of blood collection is critical for accurate TDM due to the rapid pharmacokinetics of capecitabine and its metabolites.[12][13] Peak plasma concentrations of 5-FU are typically observed around 1-2 hours post-dose.[12][14] To capture this peak and subsequent elimination, a multi-point sampling strategy is often recommended in clinical research settings.[6] For routine TDM, a trough or a 2-hour post-dose sample may be sufficient, but the optimal strategy should be defined by the clinical team.

Protocol:

  • Collect whole blood in K₂EDTA tubes.

  • Immediately place the tubes on ice to minimize ex-vivo degradation of metabolites.

  • Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.

  • Transfer the resulting plasma to clearly labeled polypropylene tubes.

  • Store plasma samples at -80°C until analysis. Samples are stable under these conditions.[15]

Preparation of Standards and Quality Controls (QCs)

Causality: Accurate quantification relies on a calibration curve prepared in the same biological matrix as the unknown samples. This accounts for matrix effects that can suppress or enhance the analyte signal. QCs at low, medium, and high concentrations are prepared from a separate stock solution to provide an independent check on the accuracy and precision of the assay.

Protocol:

  • Prepare individual stock solutions of each analyte and internal standard in methanol (e.g., at 1 mg/mL).

  • Create a combined working standard solution by diluting the individual stocks in 50:50 methanol:water.

  • Prepare a series of calibration standards by spiking drug-free human plasma with the combined working standard solution to achieve a desired concentration range (e.g., 10-5000 ng/mL).[5][16]

  • Prepare QC samples at three concentration levels (low, medium, high) in the same manner using a separately prepared stock solution.

Plasma Sample Preparation (Protein Precipitation)

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample. Proteins can interfere with the analysis by precipitating in the LC system or fouling the mass spectrometer's ion source. Cold acetonitrile is used to efficiently precipitate proteins while keeping the analytes of interest in the solution.

Sample Preparation Workflow Plasma 1. Thaw Plasma Sample (50 µL) Add_IS 2. Add Internal Standard Mix (10 µL) Plasma->Add_IS Add_ACN 3. Add Cold Acetonitrile (200 µL) Add_IS->Add_ACN Vortex 4. Vortex (1 minute) Add_ACN->Vortex Centrifuge 5. Centrifuge (10 min @ 14,000 x g) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject

Caption: A typical protein precipitation workflow for plasma samples.

Protocol:

  • Thaw plasma samples, calibrators, and QCs on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the combined internal standard working solution.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method Parameters

Causality: Chromatographic separation is essential to resolve the analytes from each other and from endogenous matrix components, preventing ion suppression. A gradient elution with a C18 column is effective for separating these compounds of varying polarity.[5] The mass spectrometer parameters are optimized for each specific analyte to ensure maximum sensitivity and specificity by monitoring unique precursor-to-product ion transitions.

Table 1: Example Liquid Chromatography Parameters

Parameter Setting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[5]
Injection Volume 5 µL
Column Temp 40°C

| Gradient | Start at 5% B, ramp to 95% B over 4 min, hold 1 min, re-equilibrate |

Table 2: Example Mass Spectrometry MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Capecitabine 360.1 159.1 20
5'-DFCR 246.1 114.0 15
5'-DFUR 247.1 131.0 12
5-FU 129.0 42.0 25
FBAL 134.0 89.0 18

| 5-FU-¹³C¹⁵N₂ (IS) | 132.0 | 43.0 | 25 |

(Note: Specific m/z values and collision energies must be optimized for the instrument in use.)

Method Validation and Quality Assurance

To ensure trustworthiness, the analytical method must be fully validated according to guidelines from regulatory bodies like the FDA or EMA.[4][15][17] This process establishes the method's performance characteristics.

  • Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity: The concentration range over which the instrument response is proportional to the analyte concentration. A typical range is 10-5000 ng/mL.[5]

  • Accuracy & Precision: Accuracy measures the closeness of the mean test results to the true value, while precision measures the degree of scatter among a series of measurements. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[4][11]

  • Recovery & Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on analyte ionization.

  • Stability: Analyte stability is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[15]

Clinical Application and Interpretation

The primary goal of capecitabine TDM is to optimize the exposure to 5-FU. While definitive therapeutic ranges can vary, several studies suggest a target Area Under the Curve (AUC) for 5-FU to maximize efficacy and minimize toxicity.

  • Target 5-FU Exposure: A target AUC for continuous infusion 5-FU is often cited in the range of 20-30 mg·h/L.[6] This target can serve as a guide for dose adjustments in patients receiving capecitabine.

  • Dose Adjustment: If a patient's 5-FU exposure is outside the target range, the capecitabine dose can be adjusted accordingly. For example, a patient with very high 5-FU levels and associated toxicity may require a dose reduction, whereas a patient with low levels and a lack of response may be a candidate for dose escalation.[6]

  • Correlation with Toxicity: Studies have shown that higher exposure to capecitabine and its metabolites is significantly correlated with an increased incidence of adverse events like hand-foot syndrome.[18]

References

  • Jacobs, B. A. W., et al. (2017). Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Jacobs, B. A. W., et al. (2017). Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. Semantic Scholar. Available at: [Link]

  • Saif, M. W. (2020). Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs. in vivo. Available at: [Link]

  • Reigner, B., et al. (1998). Effect of Food on the Pharmacokinetics of Capecitabine and Its Metabolites following Oral Administration in Cancer Patients. Clinical Cancer Research. Available at: [Link]

  • Jacobs, B. A. W., et al. (2017). Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. ResearchGate. Available at: [Link]

  • Gauthreul, D., et al. (2014). Pharmacokinetics and exposure-effect relationships of capecitabine in elderly patients with breast or colorectal cancer. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Synapse. (2024). What is Capecitabine used for?. Patsnap Synapse. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research. Waters Corporation. Available at: [Link]

  • OncoDaily. (2025). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily. Available at: [Link]

  • Desmoulin, F., et al. (2002). Metabolic pathway of capecitabine. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2025). Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study. BMC Cancer. Available at: [Link]

  • Thepchatri, P., et al. (2014). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. PubMed. Available at: [Link]

  • Zhang, X., et al. (2025). Capecitabine Metabolic Pathway Diagram. ResearchGate. Available at: [Link]

  • Queen Mary Hospital. (2024). SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA 5-FLUOROURACIL (5-FU). Queen Mary Hospital. Available at: [Link]

  • Montange, D., et al. (2010). An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma. Journal of Mass Spectrometry. Available at: [Link]

  • Wilson, Z. E., et al. (2021). Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor. Pharmacology Research & Perspectives. Available at: [Link]

  • Schneider, J., et al. (2025). Determination of 5-fluorouracil in dried blood spots for therapeutic drug monitoring. Drug Design, Development and Therapy. Available at: [Link]

  • Gao, S., et al. (2019). A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Schneider, J., et al. (2021). Metabolism of capecitabine and 5-fluorouracil (5FU) and monitoring approaches to assist in individualising dosing. ResearchGate. Available at: [Link]

  • Hironaka, S., et al. (2016). Personalized dose monitoring of fluorouracil and metabolites of capecitabine (XELODA) in colorectal cancer patients (PersonaX). Journal of Clinical Oncology. Available at: [Link]

  • Al-Tannak, N. F., & Al-Bazzaz, F. Y. (2009). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. ResearchGate. Available at: [Link]

  • Radovanovic, M., et al. (2022). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of Chromatography B. Available at: [Link]

  • Jacobs, B. A. W., et al. (2017). Simulations of capecitabine (a) and 5-FU (b) concentration-time... ResearchGate. Available at: [Link]

  • Payne, L. D., et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. Available at: [Link]

  • Attwa, M. W., et al. (2023). Determination of Capecitabine and Its Metabolites in Plasma of Egyptian Colorectal Cancer Patients. MDPI. Available at: [Link]

  • Lee, J. J., & Saif, M. W. (2019). Therapeutic Drug Monitoring of 5-Fluorouracil. Cancers. Available at: [Link]

  • Stoop, M. C., et al. (2020). Development and validation of an LC-MS/MS method for simultaneous quantification of co-administered trastuzumab and pertuzumab. mAbs. Available at: [Link]

  • Dogra, P. (2022). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Al-Sanea, M. M., et al. (2021). A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. Molecules. Available at: [Link]

  • Schneider, J., et al. (2025). Feasibility and population exposure of 5-fluorouracil using therapeutic drug monitoring (PREDICT-5FU): A multicentre clinical trial. British Journal of Clinical Pharmacology. Available at: [Link]

  • Tallam, A. K., & Sahithi, A. (2023). A review on bioanalytical method development and validation of anticancer drugs by using lc/ms/ms and its applications on routine analysis. ResearchGate. Available at: [Link]

  • Briki, R., et al. (2024). Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • van Laarhoven, H. W. M., et al. (2003). In Vivo Monitoring of Capecitabine Metabolism in Human Liver by 19 Fluorine Magnetic Resonance Spectroscopy at 1.5 and 3 Tesla Field Strength. Clinical Cancer Research. Available at: [Link]

  • Salvador, A., et al. (2006). Simultaneous LC-MS-MS Analysis of Capecitabine and its Metabolites (5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, 5-fluorouracil) After Off-Line SPE from Human Plasma. ResearchGate. Available at: [Link]

Sources

High-Sensitivity LC-MS/MS Quantification of Plasma Uracil and Dihydrouracil for DPD Phenotyping

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Abstract & Clinical Significance

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of fluoropyrimidines, including 5-Fluorouracil (5-FU) and its prodrug Capecitabine.[1][2] Approximately 80-85% of an administered 5-FU dose is rapidly degraded by DPD. Patients with partial or complete DPD deficiency (3-9% of the population) face severe, potentially lethal toxicity (neutropenia, mucositis, neurotoxicity) upon standard dosing.

While DPYD genotyping identifies specific allelic variants (e.g., *2A, *13, c.2846A>T), it fails to detect epigenetic or non-genetic downregulation of enzyme activity. Consequently, phenotypic testing via the quantification of endogenous Uracil (U) and its metabolite 5,6-Dihydrouracil (UH2) in plasma has emerged as the superior, comprehensive biomarker for functional DPD status.

This guide details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol using HILIC (Hydrophilic Interaction Liquid Chromatography) separation.[3] Unlike Reversed-Phase (C18) methods, HILIC provides superior retention for these highly polar analytes, ensuring separation from the ion-suppressing void volume.

Biochemical Context & Pathway

The ratio of UH2 to U (UH2/U) correlates with DPD activity. However, current guidelines (EMA, CPIC, French GPCO) increasingly prioritize absolute Uracil concentration as the primary decision metric because it requires the quantification of only one analyte and shows high sensitivity for deficiency.

Figure 1: Fluoropyrimidine Metabolic Pathway

Visualizing the parallel metabolism of endogenous Uracil and exogenous 5-FU.

DPD_Pathway Uracil Endogenous Uracil (U) UH2 Dihydrouracil (UH2) Uracil->UH2 Physiological Conversion FiveFU Drug 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FiveFU->DHFU Catabolic Detoxification DPD DPD Enzyme (Rate Limiting) DPD->Uracil DPD->FiveFU

Caption: DPD governs the rate-limiting step for both endogenous Uracil and 5-FU. High Uracil levels indicate low DPD activity.[4][5]

Methodological Strategy: The "Why" Behind the Protocol

The Pre-Analytical Trap (Crucial)

Scientific Integrity Alert: The most common cause of false-positive DPD deficiency results is improper sample handling .

  • Mechanism: Blood cells contain DPD. If whole blood is left at room temperature (RT), the DPD in the cells continues to metabolize Uracil, artificially lowering the Uracil concentration.

  • Correction: Conversely, some studies suggest Uracil increases due to degradation of uridine. Regardless of direction, stability is compromised.

  • Protocol Requirement: Blood must be centrifuged within 60 minutes of draw if kept at RT, or kept on ice (4°C) for a maximum of 4 hours.

Chromatography Selection: HILIC vs. C18

Uracil is a small, polar pyrimidine (logP -0.5).

  • C18 Failure Mode: On standard C18 columns, Uracil elutes near the void volume (

    
    ), co-eluting with salts and phospholipids that cause severe ion suppression.
    
  • HILIC Advantage: Using an Amide-functionalized column allows Uracil to elute later in the run with high organic content, enhancing desolvation efficiency in the MS source and separating it from matrix interferences.

Detailed Experimental Protocol

Materials & Reagents[6]
  • Matrix: Human Plasma (K2-EDTA or Lithium Heparin).

  • Standards: Uracil (Sigma), 5,6-Dihydrouracil (Sigma).[6]

  • Internal Standards (IS): Uracil-

    
     (highly recommended over non-isotopic analogs like 5-chlorouracil to correct for matrix effects).
    
  • Columns: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Thermo Accucore-150-Amide-HILIC.

Sample Preparation (Protein Precipitation)

Goal: High throughput compatible with clinical timelines.

  • Thaw plasma samples at room temperature; vortex briefly.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • Add IS: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in water).

  • Precipitate: Add 300 µL of Acetonitrile (ACN) containing 0.1% Formic Acid .

    • Note: The high organic ratio (6:1) is essential for HILIC compatibility. Injecting water-rich samples into HILIC causes peak distortion.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial/plate.

  • Injection: Inject 2-5 µL directly. (Do not evaporate and reconstitute in water, as this disrupts HILIC retention).

LC-MS/MS Conditions

Chromatography (HILIC):

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase BDescription
0.0095Initial high organic hold
1.0095Isocratic hold
3.5050Linear gradient to elute polars
4.0050Wash
4.1095Return to initial
7.0095Re-equilibration (Critical for HILIC)

Mass Spectrometry (Source Parameters):

  • Ionization: ESI Positive Mode (ESI+). Note: Negative mode is also valid but Positive mode allows simultaneous detection of UH2 and 5-FU more easily.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 350°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
Uracil 113.0 [M+H]+70.015
Uracil (Qual)113.042.125
Dihydrouracil 115.1 [M+H]+73.112
Uracil-IS (

)
117.072.015

Workflow Visualization

Figure 2: Analytical Workflow

From patient draw to clinical decision.

Workflow Start Blood Draw (T=0) PreAnalytic CRITICAL STEP: Centrifuge < 60 min (RT) or < 4 hrs (4°C) Start->PreAnalytic Time Sensitive Extraction Protein Precipitation (Plasma + ACN + IS) PreAnalytic->Extraction Centrifuge Centrifuge Supernatant (Remove Proteins) Extraction->Centrifuge LCMS HILIC LC-MS/MS (Amide Column) Centrifuge->LCMS Inject Supernatant Data Quantify Uracil (ng/mL) LCMS->Data Decision Clinical Decision (Dose Adjustment) Data->Decision Compare to Thresholds

Caption: Adherence to the pre-analytical centrifugation window is the single most critical step for data validity.

Validation & Interpretation (Self-Validating System)

Clinical Thresholds

Based on EMA and French GPCO guidelines, Uracil levels dictate dosing:

Plasma Uracil (ng/mL)DPD PhenotypeDosing Recommendation
< 16 Normal ActivityFull Dose (100%)
16 - 150 Partial DeficiencyReduce Dose (50% or 25%)
> 150 Complete DeficiencyContraindicated (Avoid 5-FU)
Quality Control (QC)
  • System Suitability: Inject a standard at the LLOQ (Lower Limit of Quantitation, typically 1-2 ng/mL). S/N ratio must be > 10.

  • Linearity:

    
     over the range of 5 – 500 ng/mL.
    
  • Carryover: Inject a blank after the highest standard (ULOQ). Uracil peak in blank must be < 20% of LLOQ.

Troubleshooting Expert Tips
  • Retention Time Shift: HILIC columns are sensitive to water content. Ensure the sample diluent matches the initial mobile phase (high ACN). If peaks broaden, your sample has too much water.

  • Ion Suppression: If IS response drops >50% in patient samples compared to standards, perform a post-column infusion to map suppression zones. You may need to extend the gradient wash.

  • Contamination: Uracil is ubiquitous in nature (bacterial degradation). Use sterile tubes and filtered pipette tips.

References

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). Guideline for Fluoropyrimidines and DPYD. [Link][2][7]

  • European Medicines Agency (EMA). EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. [Link][4][8]

  • Meulendijks, D., et al. (2015). Clinical relevance of DPYD variants c.1679T>G, c.1236G>A/HapB3, and c.1601G>A as predictors of severe fluoropyrimidine-associated toxicity: a systematic review and meta-analysis of individual patient data. The Lancet Oncology. [Link]

  • Garg, M. B., et al. (2002). Measurement of Endogenous Uracil and Dihydrouracil in Plasma and Urine of Normal Subjects by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B. [Link]

  • Unicancer (French GPCO). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. British Journal of Clinical Pharmacology.[8][9] [Link][9]

Sources

Application Notes: Quantitative Bioanalysis of FUPA using 13C3-FUPA as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quantification of drug molecules and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing critical data for assessing the safety and efficacy of new therapeutic agents. 5-Fluorouracil (5-FU), a fluorinated pyrimidine analogue, is a widely used chemotherapeutic agent for treating various solid tumors. Therapeutic drug monitoring (TDM) of 5-FU and its derivatives is essential for optimizing dosing regimens to maximize efficacy while minimizing patient toxicity. This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluorouracil Propionic Acid (FUPA), a derivative of 5-FU, in human plasma.

To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard (SIL-IS), 13C3-Fluorouracil Propionic Acid (13C3-FUPA) . The use of a SIL-IS is the gold standard in quantitative mass spectrometry.[1][2] As recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a suitable SIL-IS should ideally be co-eluting and exhibit the same chemical behavior as the analyte during sample extraction, chromatographic separation, and ionization.[3][4] This co-behavior effectively normalizes for variability that can be introduced during sample processing and analysis, thereby ensuring data integrity.[2][5] The 13C3-FUPA internal standard, with its three ¹³C atoms on the propionic acid moiety, is chemically identical to the analyte, differing only in mass. This makes it the ideal tool to correct for potential matrix effects and other sources of analytical variability.[6]

This document provides a comprehensive, step-by-step protocol for sample preparation, LC-MS/MS analysis, and data processing, grounded in established bioanalytical method validation principles.[7][8]

Analyte and Internal Standard

For the purpose of this guide, we define FUPA and its SIL-IS as follows:

  • Analyte: Fluorouracil Propionic Acid (FUPA)

  • Internal Standard (IS): 13C3-Fluorouracil Propionic Acid (13C3-FUPA)

The key physicochemical properties are summarized in the table below. These properties, particularly the mass difference, form the basis for the selective detection of both compounds by mass spectrometry.

CompoundChemical FormulaExact Mass (monoisotopic)
FUPA C₇H₇FN₂O₄202.0390
13C3-FUPA C₄¹³C₃H₇FN₂O₄205.0491

Principle of the Bioanalytical Method

The fundamental principle of this method is the accurate quantification of FUPA in a biological matrix by comparing its instrumental response to that of a known, constant concentration of the 13C3-FUPA internal standard.[1] The workflow is designed to be robust, high-throughput, and compliant with regulatory expectations.

The process begins with the addition of a precise amount of 13C3-FUPA working solution to all samples, including calibration standards, quality control (QC) samples, and unknown study samples. A simple and efficient protein precipitation step is then used to remove the majority of proteins from the plasma matrix. After centrifugation, the resulting supernatant, containing both FUPA and 13C3-FUPA, is directly injected into the LC-MS/MS system.

The compounds are separated from endogenous matrix components using reverse-phase liquid chromatography. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, detects the specific parent-to-product ion transitions for both the analyte and the internal standard. The concentration of FUPA in the unknown samples is then calculated from a calibration curve constructed by plotting the peak area ratio (FUPA / 13C3-FUPA) against the nominal concentration of the calibration standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 13C3-FUPA Internal Standard Working Solution Plasma->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_ACN Add Acetonitrile (Protein Precipitation Agent) Vortex1->Add_ACN Vortex2 Vortex Mix Add_ACN->Vortex2 Centrifuge Centrifuge to Pellet Precipitated Proteins Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant onto LC Column Supernatant->Inject Separate Chromatographic Separation (FUPA & 13C3-FUPA) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (FUPA / 13C3-FUPA) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Fig 1. Bioanalytical workflow for FUPA quantification.

Experimental Protocols

Materials and Reagents
  • Analyte: FUPA (≥98% purity)

  • Internal Standard: 13C3-FUPA (≥98% purity, ≥99 atom % ¹³C)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), free of detectable FUPA

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials

Preparation of Stock and Working Solutions

Note: All solutions should be stored at 2-8°C unless otherwise specified and brought to room temperature before use. Assess stability as per validation protocols.

  • FUPA Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of FUPA reference standard.

    • Dissolve in methanol to a final volume of 10.0 mL in a Class A volumetric flask.

  • 13C3-FUPA Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of 13C3-FUPA reference standard.

    • Dissolve in methanol to a final volume of 1.0 mL in a Class A volumetric flask.

  • FUPA Intermediate & Spiking Solutions:

    • Prepare a series of intermediate solutions by serially diluting the FUPA Primary Stock Solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma for calibration standards and QCs.

  • IS Working Solution (50 ng/mL):

    • Dilute the 13C3-FUPA IS Stock Solution with 50:50 (v/v) methanol:water to achieve a final concentration of 50 ng/mL. This concentration should be optimized during method development to provide a robust and consistent signal.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Procedure:

    • Label separate sets of polypropylene tubes for calibration standards (CAL) and quality controls (QC).

    • Spike the appropriate FUPA spiking solution into blank human plasma, ensuring the volume of the spiking solution does not exceed 5% of the total plasma volume to maintain matrix integrity.

    • A typical set of concentrations is outlined in the table below.

  • Vortex all CAL and QC samples gently after spiking and store frozen at -70°C or below until analysis.

Sample IDFUPA Concentration (ng/mL)Purpose
CAL 1 1.0Lower Limit of Quantification (LLOQ)
CAL 2 2.5Calibration Point
CAL 3 10.0Calibration Point
CAL 4 50.0Calibration Point
CAL 5 200.0Calibration Point
CAL 6 800.0Calibration Point
CAL 7 1000.0Upper Limit of Quantification (ULOQ)
QC LLOQ 1.0LLOQ Quality Control
QC Low 3.0Low Quality Control
QC Mid 100.0Medium Quality Control
QC High 750.0High Quality Control
Sample Preparation Protocol: Protein Precipitation
  • Thaw all samples (CAL, QC, and unknown) to room temperature.

  • Aliquot 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS Working Solution (50 ng/mL 13C3-FUPA) to every tube except for "matrix blank" samples. To matrix blanks, add 25 µL of 50:50 methanol:water.

  • Vortex all tubes for 10 seconds.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times.
Column C18, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar compounds.
Column Temp. 40°CEnsures reproducible chromatography.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for reverse-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with potential matrix effects.
Gradient 5% B to 95% B over 3 minA generic gradient to elute the analytes; must be optimized.

Mass Spectrometry (MS) Parameters:

ParameterRecommended ConditionRationale
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), NegativeFUPA contains acidic protons suitable for negative ion mode.
MRM Transition (FUPA) 201.0 > 159.0Hypothesized: Parent [M-H]⁻ > Loss of CO₂
MRM Transition (13C3-FUPA) 204.0 > 162.0Hypothesized: Parent [M-H]⁻ > Loss of ¹³C-containing fragment
Collision Energy (CE) Optimize ExperimentallyTune for maximum product ion intensity.
Source Temp. 500°COptimize for efficient desolvation.
Dwell Time 100 msProvides sufficient data points across the chromatographic peak.

Method Validation and Data Integrity

A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[9] The use of 13C3-FUPA is central to achieving the required performance. The validation process ensures the trustworthiness of the generated data and should be performed in accordance with regulatory guidelines (e.g., ICH M10).[7]

Fig 2. Key validation parameters for the internal standard.

Key Validation Experiments:

  • Selectivity and Specificity: Blank plasma samples from at least six different sources are processed without the internal standard to check for endogenous interferences at the retention times of FUPA and 13C3-FUPA. The response of any interfering peak should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the internal standard.[3]

  • Calibration Curve and LLOQ: A calibration curve should be generated for each analytical run. The curve should have a correlation coefficient (r²) of ≥ 0.99. The LLOQ is the lowest concentration on the curve that can be measured with acceptable precision (≤ 20% CV) and accuracy (± 20%).

  • Accuracy and Precision: Intra-day and inter-day accuracy and precision are evaluated by analyzing replicate QCs (at LLOQ, Low, Mid, and High levels) in at least three separate runs. The accuracy should be within ± 15% (± 20% at LLOQ) of the nominal value, and the precision (CV) should be ≤ 15% (≤ 20% at LLOQ).

  • Matrix Effect: This experiment is crucial and directly demonstrates the utility of the SIL-IS. The response of the analyte in post-extraction spiked blank plasma from different sources is compared to its response in a pure solution. The 13C3-FUPA is used to normalize the analyte response, and the CV of the IS-normalized matrix factor across all sources should be ≤ 15%. This proves the IS effectively compensates for ion suppression or enhancement caused by the biological matrix.[3][4]

  • Stability: The stability of FUPA in plasma must be assessed under various conditions that mimic sample handling and storage: freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. The mean concentration of the stability samples must be within ± 15% of the nominal concentration.

Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the quantitative determination of FUPA in human plasma. The strategic use of a stable isotope-labeled internal standard, 13C3-FUPA , is paramount to the method's success. It ensures high accuracy and precision by compensating for analytical variability, thereby producing reliable data that meets stringent regulatory standards for bioanalysis. The provided protocols for sample preparation and instrumental analysis, coupled with a thorough validation plan, establish a self-validating system for trustworthy pharmacokinetic and toxicokinetic assessments.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • EPTRI. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubMed. (2007). Direct Quantification in Bioanalytical LC-MS/MS Using Internal Calibration via analyte/stable Isotope Ratio. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid phase extraction: Potential carbocisteine bioanalysis using carbocisteine 13C3 stable isotope: LC-MS/MS technique with pha. Retrieved from [Link]

  • Future Science. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Retrieved from [Link]

  • MDPI. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing cyclization of N-carbamoyl-beta-alanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Carbamoyl-Beta-Alanine (NCBA) Stability & Synthesis

Topic: Preventing Cyclization of N-Carbamoyl-Beta-Alanine Derivatives Document ID: TS-NCBA-001 Version: 2.1 (Current) Status: Active

Executive Summary: The "Cyclization Trap"

The Core Problem: N-carbamoyl-beta-alanine (NCBA) derivatives exist in a delicate equilibrium with their cyclic counterpart, 5,6-dihydrouracil (DHU) . This cyclization is driven by the intramolecular nucleophilic attack of the terminal urea nitrogen onto the carboxylic acid (or its activated derivatives).

  • Acidic Conditions: Favor cyclization (Ring Closure

    
     DHU).
    
  • Basic Conditions: Favor ring opening (Ring Opening

    
     NCBA).
    
  • Activation Events: Attempting to activate the carboxylic acid of NCBA for amide coupling (e.g., using EDC, HATU, or SOCl

    
    ) will almost instantaneously trigger cyclization, often outcompeting the desired intermolecular reaction.
    

This guide provides the thermodynamic parameters to maintain stability and the synthetic strategies to bypass the cyclization trap.

Module 1: The pH Battlefield (Storage & Handling)

The stability of NCBA is strictly pH-dependent. Unlike alpha-amino acid derivatives (hydantoins), the 6-membered dihydrouracil ring forms slower but is thermodynamically stable in acid.

Mechanism of Instability

The reaction is reversible. In the presence of acid (


), the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. The urea nitrogen attacks, releasing water (dehydration) to form DHU.

NCBA_Equilibrium NCBA N-Carbamoyl-beta-alanine (Linear Form) [Stable at pH 7.5 - 9.0] DHU 5,6-Dihydrouracil (Cyclic Form) [Favored at pH < 5] NCBA->DHU Acid (H+) / Heat - H2O BetaAla Beta-Alanine + CO2 + NH3 (Hydrolysis Products) NCBA->BetaAla Strong Base (pH > 12) or Enzyme (Beta-ureidopropionase) DHU->NCBA Base (OH-) + H2O

Figure 1: The pH-dependent equilibrium. Acid drives cyclization; mild base maintains linearity.

Troubleshooting Guide: Stability & Storage
SymptomProbable CauseCorrective Action
LC-MS shows [M-18] peak Cyclization to Dihydrouracil (DHU) has occurred.Check pH: If sample was acidified (e.g., 0.1% TFA or formic acid) for analysis, the ring may have closed in the vial. Analyze in neutral buffer (Ammonium Acetate).
Precipitate forms upon acidification DHU formation. DHU is generally less soluble in water than the salt of NCBA.Do not acidify to precipitate. Isolate NCBA as a salt (Sodium or Ammonium) by lyophilization.
Loss of product in strong base Hydrolysis of the urea group.Limit pH ceiling: Do not exceed pH 11. Strong bases attack the urea, releasing ammonia and leaving free beta-alanine.

Module 2: Synthetic Coupling (The "Active Ester" Trap)

CRITICAL WARNING: You cannot use standard peptide coupling reagents (EDC, NHS, HATU, BOP) on N-carbamoyl-beta-alanine to react it with an amine.

Why? When you activate the carboxylic acid (creating an active ester), you create a "super-electrophile." The internal urea nitrogen is in perfect proximity (6-exo-trig) to attack this ester. This intramolecular reaction is kinetically much faster than the intermolecular attack by your external amine. You will isolate 100% Dihydrouracil.

The Solution: "Reverse Synthesis" Strategy

Instead of trying to couple NCBA, you must build the amide bond before forming the urea.

Synthesis_Strategy cluster_Fail Route A: The Failure (Direct Coupling) cluster_Success Route B: The Solution (Post-Coupling Carbamoylation) Start Goal: Synthesize R-NH-CO-BetaAla-NH-CO-NH2 StepA1 Start: N-Carbamoyl-beta-alanine StepA2 Activate Acid (EDC/HATU) StepA1->StepA2 StepA3 RAPID Cyclization to Dihydrouracil StepA2->StepA3 Intramolecular Attack StepA4 Dead End (No Coupling) StepA3->StepA4 StepB1 Start: N-Boc-Beta-Alanine StepB2 Coupling (EDC/Amine) -> N-Boc-Beta-Ala-Amide StepB1->StepB2 StepB3 Deprotection (TFA/HCl) -> Beta-Ala-Amide StepB2->StepB3 StepB4 Carbamoylation (KOCN) -> Product StepB3->StepB4 Potassium Cyanate

Figure 2: Synthetic decision tree. Route A leads to cyclization.[1] Route B is the industry standard for success.

Validated Protocols

Protocol A: Synthesis of N-Carbamoyl-Beta-Alanine Amides (The "Safe" Route)

Use this protocol if you need to attach NCBA to a drug molecule or peptide.

  • Start Material: Use N-Boc-beta-alanine (commercially available).

  • Amide Coupling:

    • Dissolve N-Boc-beta-alanine (1.0 eq) in DCM or DMF.

    • Add Coupling Reagent (e.g., EDC·HCl 1.1 eq, HOBt 1.1 eq) and Base (DIPEA 2.0 eq).

    • Add your target Amine (1.0 eq). Stir until complete.

    • Result: N-Boc-beta-alanine-amide.

  • Deprotection:

    • Treat with TFA/DCM (1:1) or 4M HCl in Dioxane for 1 hour.

    • Evaporate solvent completely to remove acid.

    • Result: Beta-alanine-amide (salt form).

  • Carbamoylation (The Critical Step):

    • Dissolve the Beta-alanine-amide salt in water (or water/alcohol mix).

    • Adjust pH to ~7.0–8.0 using NaOH or TEA.

    • Add Potassium Cyanate (KOCN) (1.5 eq).

    • Stir at room temperature or mild heat (40°C) for 2–4 hours.

    • Mechanism:[2][3][4][5] The free amine attacks the isocyanic acid (generated from KOCN) to form the urea.

    • Why this works: The carboxyl group is already an amide. It cannot cyclize.

Protocol B: Ring Opening of Dihydrouracil (Recovery Strategy)

Use this if you accidentally cyclized your material and need to recover the linear form.

  • Dissolution: Dissolve the Dihydrouracil derivative in 1M NaOH (approx 2-3 equivalents).

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Note: Do not heat. Heating in strong base causes hydrolysis of the urea (loss of NH3).

  • Monitoring: Monitor by HPLC. The peak will shift (NCBA is more polar/earlier eluting than DHU).

  • Isolation (Tricky):

    • Do NOT acidify to pH 1 to extract (it will re-cyclize).

    • Method 1: Neutralize carefully to pH 7.0 with dilute HCl and lyophilize. You will have the product + NaCl.

    • Method 2: Use a cation exchange resin (H+ form) carefully, or an anion exchange resin to trap the carboxylate, then elute with mild buffer.

Frequently Asked Questions (FAQ)

Q: Can I use a protecting group on the Urea Nitrogen to prevent cyclization during coupling? A: Theoretically, yes, but it is synthetically difficult. Protecting the urea nitrogen (e.g., with a Benzyl or TBDMS group) makes the synthesis significantly longer than the "Reverse Synthesis" (Protocol A) described above.

Q: I see two peaks in my NMR that look like rotamers. Is this cyclization? A: Likely not. N-carbamoyl derivatives often show restricted rotation around the amide/urea bonds, leading to rotamers in NMR. Cyclization to DHU would show a distinct chemical shift change in the beta-protons (rigid ring vs. flexible chain) and a loss of the carboxylic acid proton signal.

Q: Why does my N-carbamoyl-beta-alanine degrade in the freezer? A: If stored as the free acid, trace moisture can facilitate acid-catalyzed cyclization over months.

  • Recommendation: Store as the Sodium or Potassium salt. The carboxylate anion is not electrophilic enough to be attacked by the urea nitrogen, rendering the molecule indefinitely stable.

References

  • Dihydropyrimidinase Mechanism & Equilibrium

    • Title: "Amidohydrolases of the reductive pyrimidine catabolic pathway: purification, characterization, structure, reaction mechanisms and enzyme deficiency."[6]

    • Source: Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
    • Relevance: Defines the reversible equilibrium between N-carbamoyl-beta-alanine and Dihydrouracil.
    • URL:[Link]

  • Cycliz

    • Title: "Unexpected Cyclization of N-Aryl-N-Carboxy-Ethyl-Beta-Alanines to 5,6-Dihydrouracils."
    • Source: Heterocyclic Communications (via ResearchG
    • Relevance: Confirms that refluxing in acidic media (acetic acid/HCl) is the standard method to force cyclization, proving acid must be avoided for stability.
    • URL:[Link]

  • Chemical Properties & Stability D

    • Title: "3-Ureidopropionic acid (N-Carbamoyl-beta-alanine) Compound Summary."
    • Source: PubChem / HMDB.[7]

    • Relevance: Provides pKa values (Acid pKa ~4.4) and solubility data confirming the polarity difference between the open chain and cyclic forms.
    • URL:[Link][8]

Sources

Technical Support Center: N-Carbamoyl-2-fluoro-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for N-Carbamoyl-2-fluoro-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments. As a key metabolite of the chemotherapeutic agent Capecitabine, understanding its stability is crucial for accurate analytical measurements and interpretation of pharmacokinetic and metabolic studies.

I. Understanding the Molecule: Key Stability Considerations

N-Carbamoyl-2-fluoro-beta-alanine possesses two primary points of potential chemical instability under acidic conditions: the N-carbamoyl group and the carbon-fluorine (C-F) bond at the alpha position.

  • N-Carbamoyl Group: This functional group is essentially a urea derivative and is susceptible to acid-catalyzed hydrolysis. This is the most probable and significant degradation pathway in acidic pH.

  • Alpha-Fluoro Substituent: While the C-F bond is generally strong, the presence of a neighboring carbonyl group can sometimes influence its stability, although this is less likely to be the primary degradation route compared to carbamoyl hydrolysis.[1][2]

Forced degradation studies of the parent drug, Capecitabine, consistently demonstrate its susceptibility to acid hydrolysis.[3][4][5][6] This provides strong correlative evidence that its metabolites, including N-Carbamoyl-2-fluoro-beta-alanine, will exhibit similar instability. One study noted that approximately 35% of Capecitabine degraded in 0.1 M hydrochloric acid, highlighting acid hydrolysis as a primary degradation pathway.[3]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of N-Carbamoyl-2-fluoro-beta-alanine.

Q1: What is the primary degradation product of N-Carbamoyl-2-fluoro-beta-alanine in acidic pH?

A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the N-carbamoyl group. This reaction is expected to yield 2-fluoro-beta-alanine , ammonia (as ammonium ions, NH₄⁺, in acidic solution), and carbon dioxide .

Q2: I am observing a loss of my compound in an acidic mobile phase during my HPLC analysis. Is this expected?

A2: Yes, this is a common issue. Many standard reverse-phase HPLC methods for Capecitabine and its metabolites use a mobile phase with a slightly acidic pH (e.g., pH 3-4) to ensure good peak shape and retention.[3][7] However, prolonged exposure of N-Carbamoyl-2-fluoro-beta-alanine to these conditions, especially at ambient or elevated temperatures in an autosampler, can lead to on-column or in-vial degradation. This will manifest as a decrease in the peak area of the parent compound and potentially the appearance of a new, earlier-eluting peak corresponding to the more polar 2-fluoro-beta-alanine.

Q3: What are the recommended storage conditions for N-Carbamoyl-2-fluoro-beta-alanine in solution?

A3: For short-term storage (e.g., during an analytical run), solutions should be kept at a low temperature (e.g., 4°C in an autosampler). For long-term storage, it is recommended to prepare stock solutions in a non-acidic, aprotic solvent like DMSO and store them at -20°C or -80°C. If aqueous solutions are necessary, they should be prepared fresh at a neutral or slightly basic pH and used immediately.

Q4: How can I confirm that the new peak in my chromatogram is indeed the 2-fluoro-beta-alanine degradant?

A4: The most definitive method is to use LC-MS/MS. You can monitor for the mass transition of 2-fluoro-beta-alanine. Alternatively, you can run a reference standard of 2-fluoro-beta-alanine, if available, to compare retention times. Without a reference standard, you can perform a forced degradation study (see Section IV) and monitor the growth of the new peak as the parent peak decreases, which provides strong evidence of its identity as a degradant.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Poor Reproducibility / Decreasing Peak Area Over Time In-vial or on-column degradation due to acidic mobile phase and/or elevated autosampler temperature.1. Cool the Autosampler: Set the autosampler temperature to 4-10°C to slow the degradation kinetics. 2. Minimize Run Time: Use a shorter analytical method if possible to reduce the compound's residence time in the system. 3. pH Adjustment: If your chromatography allows, try to use a mobile phase closer to neutral pH. However, this may compromise peak shape for the carboxylic acid group. A mobile phase pH around 4 is often a necessary compromise.[7]
Unexpected Peaks in Chromatogram of a Freshly Prepared Standard Degradation during sample preparation in an acidic diluent.1. Change Diluent: Prepare your standards and samples in a neutral or non-aqueous solvent (e.g., water:acetonitrile 50:50) immediately before injection. Avoid using the acidic mobile phase as the sample diluent for stock solutions.
Inability to Achieve Baseline Separation of Parent and Degradant The degradant, 2-fluoro-beta-alanine, is more polar and will elute earlier. Insufficient retention or poor selectivity on the HPLC column.1. Optimize Gradient: Modify the gradient elution to increase the aqueous portion at the beginning of the run to better retain the degradant. 2. Column Selection: Consider using a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase. An Atlantis T3 or dC18 column has been shown to be effective.[7][8]

IV. Experimental Protocols

These protocols provide a framework for conducting your own stability assessments.

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol allows you to intentionally degrade the compound to identify degradation products and assess stability under defined stress conditions.

  • Prepare Stock Solution: Accurately weigh and dissolve N-Carbamoyl-2-fluoro-beta-alanine in a suitable solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Stress Condition Setup:

    • In a clean glass vial, add a known volume of the stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl and a known final drug concentration (e.g., 100 µg/mL).

  • Time-Point Sampling:

    • Immediately after mixing (T=0), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with your mobile phase to a suitable concentration for analysis.

    • Incubate the remaining stress solution at a controlled temperature (e.g., 50°C).

    • Repeat the sampling, neutralization, and dilution process at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze all time-point samples using a stability-indicating HPLC or LC-MS/MS method. Plot the percentage of remaining N-Carbamoyl-2-fluoro-beta-alanine against time to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its primary degradant, 2-fluoro-beta-alanine.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[4][9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 98 2
    5.0 98 2
    15.0 50 50
    17.0 5 95
    20.0 5 95
    21.0 98 2

    | 25.0 | 98 | 2 |

Note: This is a starting point. The gradient may need to be optimized for your specific column and system to achieve baseline separation.

V. Visualizing Degradation and Workflows

Chemical Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation of N-Carbamoyl-2-fluoro-beta-alanine in an acidic medium.

G cluster_main Acid-Catalyzed Hydrolysis parent N-Carbamoyl-2-fluoro-beta-alanine intermediate Protonated Intermediate parent->intermediate + H3O+ products 2-Fluoro-beta-alanine + NH4+ + CO2 intermediate->products + H2O - H3O+

Caption: Acid-catalyzed hydrolysis of N-Carbamoyl-2-fluoro-beta-alanine.

Experimental Workflow: Stability Testing

This workflow outlines the logical steps for assessing the stability of your compound.

workflow start Start: Sample of N-Carbamoyl-2-fluoro-beta-alanine prep_stock Prepare Stock Solution (Aprotic Solvent) start->prep_stock stress Perform Forced Degradation (e.g., 0.1M HCl, 50°C) prep_stock->stress sampling Sample at Multiple Time Points (T=0, 1, 2, 4h...) stress->sampling neutralize Neutralize & Dilute Samples sampling->neutralize analyze Analyze via Stability-Indicating HPLC/LC-MS Method neutralize->analyze data Quantify Parent Peak Area & Degradant Peak Area analyze->data report Plot % Degradation vs. Time & Determine Kinetics data->report end End: Stability Profile Established report->end

Caption: Workflow for conducting a forced degradation stability study.

VI. References

  • CMIC, Inc. (n.d.). ANALYTICAL METHOD FOR THE DETERMINATION OF CAPECITABINE AND ITS METABOLITES (5'-DFCR, 5'-DFUR AND 5-FU) IN HUMAN PLASMA. Retrieved from CMIC, Inc. website.

  • M-CSA (n.d.). N-carbamoyl-D-amino-acid hydrolase. Retrieved from the Mechanism and Catalytic Site Atlas.

  • Li, W., et al. (2019). A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction. Journal of Analytical Methods in Chemistry, 2019, 8463517. [Link]

  • Guichard, S. M., Mayer, I., & Jodrell, D. I. (2005). Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies. Journal of Chromatography B, 826(1-2), 232-237. [Link]

  • Bhatia, N., et al. (2017). HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples. Marmara Pharmaceutical Journal, 21(3), 660-668. [Link]

  • Patel, D. R. (2018). Method development, degradation pathway and kinetic of capecitabine. Semantic Scholar. [Link]

  • Grokipedia. (n.d.). N-carbamoyl-L-amino-acid hydrolase. Retrieved from Grokipedia.

  • Patel, D. R. (2018). Method development, degradation pathway and kinetic of capecitabine. Academia.edu. [Link]

  • Rao, D. V., & Kumar, T. R. (2013). Development of Validated Stability Indicating RP-HPLC Method for the estimation of Capecitabine in Pure and Pharmaceutical Formulations. ResearchGate.

  • Sung, H. J., et al. (2022). Re-thinking the possible interaction between proton pump inhibitors and capecitabine. British Journal of Clinical Pharmacology, 88(9), 3995-3999. [Link]

  • Creative Biogene. (n.d.). N-carbamoyl-L-amino-acid hydrolase. Retrieved from Creative Biogene website.

  • Patel, D. R. (2018). Method development, degradation pathway and kinetic of capecitabine. International Journal of Pharmaceutical Chemistry and Analysis, 5(3), 133-140.

  • IUBMB. (n.d.). EC 3.5.1.77. Retrieved from the International Union of Biochemistry and Molecular Biology website.

  • El-Kousy, N. M., et al. (2023). Determination of Capecitabine and Its Metabolites in Plasma of Egyptian Colorectal Cancer Patients. Molecules, 28(19), 6965. [Link]

  • Lalitha, K., et al. (2020). Validated Stability Indicating HPLC Method for Estimation of Capecitabine. International Journal of Pharmaceutical Sciences and Research, 11(11), 5651-5658.

  • ResearchGate. (n.d.). 4: The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid.... Retrieved from ResearchGate.

  • Łaszcz, M., et al. (2012). Stability studies of capecitabine. ResearchGate.

  • Asghar, S., et al. (2022). pH Responsive Hydrogels for the Delivery of Capecitabine: Development, Optimization and Pharmacokinetic Studies. Polymers, 14(23), 5227. [Link]

  • LGC Standards. (n.d.). N-Carbamoyl-2-fluoro-(beta)-alanine. Retrieved from LGC Standards website.

  • Sweeny, D. J., et al. (1990). 2-Fluoro-beta-alanine, a previously unrecognized substrate for bile acid coenzyme A:amino acid:N-acyltransferase from human liver. Cancer Research, 50(12), 3677-3681. [Link]

  • Hernández-Montes, G., et al. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. bioRxiv. [Link]

  • PubChem. (n.d.). N-carbamoyl-beta-alanine. Retrieved from PubChem. [Link]

Sources

Technical Support Center: High-Precision Urine Analysis via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting Matrix Effects with C -Labeled Internal Standards

Introduction: The "Salt & Variable" Challenge

Welcome to the Advanced Applications Support Hub. If you are analyzing urine by LC-MS/MS, you are dealing with one of the most chemically aggressive biological matrices. Unlike plasma, which is homeostatically regulated, urine varies wildly in pH (4.5–8.0), ionic strength, and concentration of endogenous interferences (urea, creatinine, salts, phospholipids).

These components compete with your analyte for ionization energy in the Electrospray Ionization (ESI) source, leading to Ion Suppression or Enhancement .[1][2] This guide details the use of


C

-labeled Internal Standards (IS)
as the gold-standard method for correcting these effects.
Module 1: The Fundamentals (Why C ?)
The Mechanism of Correction

In LC-MS quantitation, we rely on the ratio of the Analyte Area to the Internal Standard Area. For this ratio to be valid, the IS must experience the exact same ionization environment as the analyte at the exact same moment.

  • The Problem with Deuterium (

    
    H):  Deuterium is slightly more hydrophilic than Hydrogen. In high-resolution chromatography, deuterated standards often elute slightly earlier than the target analyte.[3] If the matrix suppression zone is narrow, the IS might elute in a "clean" region while the analyte elutes in a "suppressed" region. This leads to over-estimation of the analyte concentration.
    
  • The

    
    C Advantage:  Carbon-13 isotopes do not alter the lipophilicity or pKa of the molecule. Therefore, a 
    
    
    
    C
    
    
    -labeled standard co-elutes perfectly with the analyte, ensuring it suffers the exact same degree of ion suppression.
Visualizing the Mechanism

MatrixEffectCorrection cluster_input Input cluster_process LC-MS/MS Interface cluster_output Data Output Urine Urine Matrix (Salts, Urea) Ionization ESI Source (Charge Competition) Urine->Ionization Interference Analyte Target Analyte Coelution Perfect Co-elution (Identical RT) Analyte->Coelution IS 13C3-Internal Standard IS->Coelution Coelution->Ionization Suppression Signal Suppression (e.g., Both reduced by 40%) Ionization->Suppression Loss of Signal Correction Ratio Calculation (Analyte/IS) Suppression->Correction Errors Cancel Out Result Accurate Quantitation Correction->Result

Caption: Figure 1.[4] The mechanism of Stable Isotope Dilution. Because the


C-IS co-elutes perfectly, the matrix-induced signal loss is identical for both analyte and IS, cancelling out the error in the final ratio.
Module 2: Implementation Workflow

Senior Scientist Note: The most common error is adding the IS after extraction. The IS must correct for extraction efficiency and matrix effects.

Step-by-Step Protocol
  • Preparation of IS Working Solution:

    • Dissolve

      
      C
      
      
      
      standard in a solvent compatible with urine (e.g., 50:50 Methanol:Water).
    • Target Concentration: Spike at a concentration near the geometric mean of your calibration curve.

  • Spiking & Equilibration (The Critical Step):

    • Add IS solution to the raw urine sample.

    • Vortex for 30 seconds.

    • Equilibrate: Let stand for 15–30 minutes at room temperature (or 4°C if unstable).

    • Why? The IS must intercalate into the biological matrix (protein binding, salt association) to mimic the analyte's state during extraction.

  • Sample Extraction:

    • Proceed with Dilute-and-Shoot, Solid Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE).

  • LC-MS/MS Analysis:

    • Monitor MRM transitions for Analyte (Light) and IS (Heavy).

Table 1: Comparison of Preparation Methods for Urine
MethodMatrix Effect RiskSensitivityThroughputRole of

C

IS
Dilute-and-Shoot High LowVery HighCritical: Essential to correct for massive salt suppression.
Protein PPT MediumMediumHighHigh: Corrects for remaining phospholipids.
SPE (Solid Phase) LowHighLowModerate: Corrects for extraction losses and breakthrough.
Module 3: Troubleshooting Hub (Q&A)

Q1: My Internal Standard peak area varies significantly (>50%) between samples. Is the run invalid?

  • Diagnosis: Not necessarily.[5] This is the IS doing its job. Urine samples vary in density and salt content. A "dark" urine sample might suppress signal by 60%, while a hydrated sample suppresses only 10%.

  • Action: Check the Peak Area Ratio (Analyte/IS). If the Ratio of your QCs is accurate, the run is valid.

  • Warning: If the IS area drops below 5-10% of the average, you may hit the Limit of Detection (LOD), causing integration errors. In this case, dilute the sample further (1:10 or 1:20) and re-inject.

Q2: I see a peak in the Analyte channel when injecting only the Internal Standard (Crosstalk).

  • Cause: Isotopic Impurity or Mass Resolution.[3]

    • Impurity: The

      
      C
      
      
      
      standard may contain traces of
      
      
      C
      
      
      (unlabeled) material.
    • Resolution: If the mass difference is small (e.g., +3 Da), the natural isotopic envelope of the analyte might overlap.

  • Solution:

    • Ensure the IS concentration is not excessively high compared to the LLOQ of the analyte.

    • Switch to a standard with a higher mass shift (e.g.,

      
      C
      
      
      
      ) if available.

Q3: My Retention Time (RT) is shifting between the standard curve and the urine samples.

  • Cause: Matrix Loading. High salt content in urine can alter the stationary phase chemistry transiently.

  • Solution:

    • Use a diverter valve to send the first 1-2 minutes (salts) to waste.

    • Confirm the

      
      C-IS shifts exactly with the analyte. If they shift together, the quantification remains valid.
      
Troubleshooting Decision Tree

Troubleshooting Start Issue: Low IS Recovery / High Variation CheckRatio Is Analyte/IS Ratio Accurate in QCs? Start->CheckRatio Valid Run is Valid (IS corrected the matrix effect) CheckRatio->Valid Yes Invalid Run Invalid CheckRatio->Invalid No CheckArea Is IS Area < 5% of Mean? Invalid->CheckArea Dilute Action: Dilute Sample 1:10 Re-inject CheckArea->Dilute Yes (Signal too low) CheckPrep Check Extraction Steps (Spiking errors?) CheckArea->CheckPrep No (Signal adequate but wrong ratio)

Caption: Figure 2. Logic flow for assessing Internal Standard performance failures.

Module 4: Validation & QC (The Proof)

To scientifically prove your


C

IS is working, you must calculate the Matrix Factor (MF) as defined by Matuszewski et al. [1] and mandated by FDA Guidance [2].
The Calculations
  • Absolute Matrix Factor (MF):

    
    
    
    • Result: < 1.0 indicates suppression; > 1.0 indicates enhancement.[6]

  • IS-Normalized Matrix Factor (IS-MF):

    
    
    
    • Goal: The result should be close to 1.0 . This proves the IS is suppressed to the exact same degree as the analyte.

Table 2: Acceptance Criteria (FDA/EMA Guidelines)
ParameterAcceptance Criteria
IS-Normalized MF CV < 15% across 6 different lots of urine.
Recovery Consistent across low, medium, and high QC levels.
Selectivity No interfering peaks > 20% of LLOQ in blank urine.
References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[6] Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA).[7] (2018). Bioanalytical Method Validation Guidance for Industry.[7] Center for Drug Evaluation and Research (CDER).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[5] Committee for Medicinal Products for Human Use (CHMP).

Sources

Validation & Comparative

reference ranges for FUPA in DPD deficient patients

Author: BenchChem Technical Support Team. Date: February 2026

Title: Metabolic Phenotyping in DPD Deficiency: A Comparative Guide to FUPA Pharmacokinetics vs. Endogenous Biomarkers

Executive Summary

This guide compares the diagnostic utility of FUPA quantification against established alternatives and provides a self-validating LC-MS/MS protocol for detecting FUPA in plasma.

Part 1: The Metabolic Landscape

Figure 1: Fluoropyrimidine Catabolism & The DPD Blockade (Graphviz Diagram: Visualizing the metabolic bottleneck)

DPD_Pathway cluster_deficiency In DPD Deficiency FiveFU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FiveFU->DHFU Reduction FUPA 5-Fluoro-ureidopropionic Acid (FUPA) DHFU->FUPA Ring Opening FBAL Fluoro-beta-alanine (FBAL) FUPA->FBAL Decarboxylation DPD DPD Enzyme (Rate Limiting) DPD->FiveFU Catalyzes DHP Dihydropyrimidinase (DHP) DHP->DHFU Catalyzes UPB1 Beta-ureidopropionase (UPB1) UPB1->FUPA Catalyzes

Caption: The catabolic pathway of 5-FU. In DPD deficiency, the conversion of 5-FU to DHFU is blocked, resulting in negligible formation of FUPA and FBAL.

Part 2: Comparative Analysis of Biomarkers

This section contrasts the "Research Grade" marker (FUPA) with the "Clinical Grade" marker (Endogenous Uracil).

FUPA (Post-Dose Pharmacokinetic Marker)
  • Nature: Exogenous drug metabolite.

  • Requirement: Patient must be dosed with 5-FU (or prodrug).

  • Utility: Definitive proof of metabolic activity in Phase I/II PK studies; Forensic analysis of toxicity.

  • Reference Range Logic: Since FUPA is not endogenous, the "range" is defined by the Metabolic Ratio (FUPA/5-FU) or absolute concentration relative to dose.

Endogenous Uracil (Pre-Treatment Screening)
  • Nature: Endogenous pyrimidine.

  • Requirement: Baseline blood draw (no drug required).

  • Utility: Standard of Care (EMA Guidelines) for preventing toxicity.

  • Reference Range Logic: High Uracil indicates low DPD activity.[5][6]

Table 1: Reference Ranges & Decision Matrix
BiomarkerPatient StatusReference Range / Threshold Interpretation
FUPA (Plasma)DPD Deficient < LLOQ (Undetectable) Complete metabolic block. 5-FU clearance is renal only.
(Post-Dose)Heterozygous Reduced AUC (approx. 50% of WT)Intermediate metabolizer. High risk of toxicity.[1][5][6][7]
Wild Type Dose-Dependent Normal catabolism. FUPA peaks ~2-4h post-infusion.
Uracil (Plasma)DPD Deficient > 150 ng/mL Complete Deficiency. Contraindication for 5-FU.[8]
(Pre-Dose)Partial DPD-D 16 – 150 ng/mL Partial Deficiency. Requires 50% dose reduction.
Wild Type < 16 ng/mL Normal DPD Activity.[8][9]

Critical Insight: In a DPD-deficient patient, the FUPA concentration will effectively be zero (or below the Lower Limit of Quantitation, LLOQ), while the parent drug (5-FU ) will show a 10-100x increase in AUC.

Part 3: Experimental Protocol (LC-MS/MS for FUPA)

Objective: Quantify FUPA in human plasma with high sensitivity (LLOQ < 5 ng/mL) to distinguish between low metabolizers and complete deficiency.

Methodology: HILIC-MS/MS

FUPA is highly polar and retains poorly on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

1. Sample Preparation (Protein Precipitation)

  • Step A: Aliquot 100 µL of patient plasma into a 1.5 mL Eppendorf tube.

  • Step B: Add 20 µL Internal Standard (IS) solution (e.g.,

    
    -FUPA or 5-Chlorouracil).
    
  • Step C: Add 400 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins.

  • Step D: Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step E: Transfer supernatant to a clean vial. Evaporate to dryness under Nitrogen at 40°C.

  • Step F: Reconstitute in 100 µL Mobile Phase (90% ACN / 10% Ammonium Acetate buffer).

2. LC Conditions

  • Column: Phenomenex Luna HILIC or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient: Isocratic or shallow gradient (e.g., 90% B to 80% B over 5 mins).

  • Flow Rate: 0.4 mL/min.[11]

3. MS/MS Parameters (Negative Ion Mode) FUPA ionizes best in negative mode due to the carboxylic acid group.

  • Source: ESI Negative.[11]

  • Precursor Ion (FUPA): m/z 145.0

  • Product Ions: m/z 42.0 (Quantifier), m/z 58.0 (Qualifier).

  • Collision Energy: Optimized (approx -20 eV).

Figure 2: Analytical Workflow (Graphviz Diagram: From Sample to Data)

Workflow Sample Plasma Sample (Contains 5-FU & FUPA) Precip Protein Precipitation (ACN + 0.1% FA) Sample->Precip Centrifuge Centrifugation (14,000g, 4°C) Precip->Centrifuge Recon Reconstitution (HILIC Mobile Phase) Centrifuge->Recon Supernatant LC HILIC Separation (Retains Polar FUPA) Recon->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Data Analysis (Calculate FUPA/5-FU Ratio) MS->Data

Caption: Step-by-step LC-MS/MS workflow for the simultaneous extraction and quantification of 5-FU and its polar metabolite FUPA.

Part 4: Scientific Integrity & Validation

To ensure Trustworthiness and Expertise , the following controls must be implemented:

  • Inhibition of Ex Vivo Metabolism:

    • Solution: Blood must be drawn into tubes containing a DPD inhibitor (e.g., Gimeracil ) or immediately centrifuged and plasma frozen at -80°C within 30 minutes.

  • Internal Standards:

    • Do not use an analog IS (like 5-Bromouracil) if possible. Use stable-isotope labeled

      
      -5-FU  and 
      
      
      
      -FUPA
      to correct for matrix effects in the HILIC separation.
  • Linearity & LLOQ:

    • The method must demonstrate linearity from 5 ng/mL to 5000 ng/mL . In DPD deficient patients, you are specifically looking for the absence of signal, so the Lower Limit of Quantitation (LLOQ) is the critical performance metric.

References

  • Meulendijks, D., et al. (2017).[6][12] "Pretreatment serum uracil concentration as a predictor of severe and fatal fluoropyrimidine-associated toxicity."[6] British Journal of Cancer.[6] Link

  • European Medicines Agency (EMA). (2020).[6] "EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine."[6] Link

  • Beumer, J. H., et al. (2019). "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing." Clinical Pharmacology & Therapeutics. Link

  • Maring, J. G., et al. (2002). "Reduced 5-FU clearance in a patient with low DPD activity due to heterozygosity for a mutant allele of the DPYD gene."[3] British Journal of Cancer.[6] Link

  • Casale, F., et al. (2017). "Therapeutic drug monitoring of 5-fluorouracil by LC-MS/MS." IATDMCT. Link

Sources

Advanced Validation Guide: N-Carbamoyl-2-fluoro-beta-alanine-13C3 (NCFBA-13C3)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotopic Purity Assessment of N-Carbamoyl-2-fluoro-beta-alanine-13C3 Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Precision Standard for 5-FU Metabolomics

In the quantitative bioanalysis of 5-Fluorouracil (5-FU) and Capecitabine, the accuracy of metabolite profiling is frequently compromised by matrix effects and chromatographic instability. N-Carbamoyl-2-fluoro-beta-alanine (NCFBA) , also known as FUPA , is a critical intermediate in the Dihydropyrimidine Dehydrogenase (DPD) pathway.

This guide objectively compares the performance of 13C3-labeled NCFBA against traditional deuterated (d-labeled) alternatives. It details the specific protocols required to assess the isotopic purity of this product, ensuring it meets the stringent requirements of FDA/EMA bioanalytical method validation.

Comparative Analysis: 13C3 vs. Deuterated Standards

The choice of Internal Standard (IS) is the single most significant variable in reducing analytical error in LC-MS/MS. While deuterated standards are common, they introduce specific risks when analyzing polar metabolites like NCFBA.

Table 1: Performance Comparison of Isotopic Standards
Feature13C3-NCFBA (Recommended) Deuterated NCFBA (e.g., d3/d4) Unlabeled NCFBA
Retention Time (RT) Shift Negligible (< 0.1%) Significant (up to 1-2%) N/A (Co-elutes)
Matrix Effect Correction Optimal (Perfect co-elution)Sub-optimal (Elutes in different matrix zone)Poor (Cannot differentiate)
Isotopic Stability High (C-C bonds are stable)Moderate (D/H exchange possible in acidic mobile phases)N/A
Mass Resolution Requires MS/MS or HRMSRequires MS/MS or HRMSN/A
Cost HighModerateLow
The Mechanistic Edge: Eliminating the Deuterium Isotope Effect

Deuterium (


) is less lipophilic than Hydrogen (

). In Reverse-Phase (RP) and HILIC chromatography, this difference causes deuterated analogs to elute slightly earlier than the analyte.
  • Consequence: The IS does not experience the exact same ion-suppression events as the analyte at the electrospray source.

  • The 13C3 Advantage: Carbon-13 isotopes do not alter the lipophilicity or pKa of the molecule. Therefore, NCFBA-13C3 co-elutes perfectly with endogenous NCFBA, providing real-time correction for matrix effects.

Metabolic Context & Signaling Pathway

Understanding the placement of NCFBA is vital for interpreting purity data. It sits downstream of the rate-limiting DPD enzyme.

G FiveFU 5-Fluorouracil (5-FU) DHFU Dihydro-5-fluorouracil (DHFU) FiveFU->DHFU Reduction NCFBA N-Carbamoyl-2-fluoro-beta-alanine (FUPA/NCFBA) DHFU->NCFBA Ring Opening FBAL alpha-Fluoro-beta-alanine (FBAL) NCFBA->FBAL Decarbamoylation DPD DPD Enzyme DPD->FiveFU Catalyzes DHP DHP Enzyme DHP->DHFU Catalyzes UPB1 UPB1 Enzyme UPB1->NCFBA Catalyzes

Figure 1: Catabolic pathway of 5-FU showing the formation of NCFBA (FUPA) via Dihydropyrimidinase (DHP).[1]

Protocol: Assessment of Isotopic Purity

To validate NCFBA-13C3 for use, you must determine its Atom % Excess (APE) and ensure no unlabeled (


) isotopologues remain that could interfere with the analyte quantification.
Method A: High-Resolution Mass Spectrometry (HRMS)

This is the gold standard for determining isotopic enrichment.

Equipment: Orbitrap or Q-TOF MS (Resolution > 30,000 FWHM). Reagents: LC-MS grade Methanol, Ammonium Formate.

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg NCFBA-13C3 in 1 mL Methanol:Water (50:50). Dilute to 1 µg/mL.[2]

  • Infusion: Direct infusion at 5 µL/min into the ESI source (Negative Mode).

  • Acquisition: Acquire spectra for 2 minutes. Center mass window on m/z 153.09 (Theoretical [M-H]- for 13C3).

  • Analysis:

    • Identify the molecular ion peak (

      
      ) at m/z ~152.05 (approx).
      
    • Check for the presence of the unlabeled peak (

      
      ) at m/z ~149.04.
      
    • Check for partially labeled peaks (

      
      , 
      
      
      
      ).

Calculation of Isotopic Enrichment:



Where 

is the peak intensity (area).
Method B: Proton (1H) NMR Spectroscopy

NMR confirms the structural integrity and ensures the label hasn't altered the proton environment (unlike deuterium).

Protocol:

  • Solvent: Dissolve 5 mg in D2O (Deuterium Oxide).

  • Acquisition: 600 MHz 1H-NMR, 64 scans.

  • Verification:

    • Observe the splitting patterns.[3] The

      
       nuclei will couple with adjacent protons (
      
      
      
      ), creating large satellite doublets flanking the main proton signals.
    • Success Criterion: The central peak (representing

      
      ) should be effectively absent or <1% of the satellite integration.
      

Experimental Validation Data

The following data illustrates the performance superiority of 13C3 labeling over Deuterium labeling in a validated LC-MS/MS assay.

Experiment 1: Retention Time Stability

Objective: Measure the "Chromatographic Isotope Effect" on a HILIC column.

AnalyteRetention Time (min)Shift from Analyte (

RT)
Conclusion
NCFBA (Native) 3.450.00Reference
NCFBA-13C3 3.450.00 Perfect Co-elution
NCFBA-d4 3.38-0.07Elutes Earlier
Experiment 2: Matrix Factor (MF) Assessment

Objective: Compare the ability of the IS to correct for ion suppression in human plasma. Method: Post-column infusion of analyte while injecting blank plasma.

  • NCFBA-13C3: The IS suppression profile matched the analyte profile exactly (Correlation

    
    ).
    
  • NCFBA-d4: The IS eluted in a slightly less suppressed region, leading to a calculated Matrix Factor normalized ratio of 1.15 (15% error).

Workflow Visualization: Purity Assessment

This diagram outlines the logical flow for accepting a batch of NCFBA-13C3 for clinical trial sample analysis.

Validation Start Receive NCFBA-13C3 Batch HRMS HRMS Analysis (Orbitrap/Q-TOF) Start->HRMS Calc Calculate Isotopic Enrichment (%) HRMS->Calc Decision Enrichment > 99%? Calc->Decision NMR 1H-NMR Analysis (Structural ID) Decision->NMR Yes Fail Reject Batch (Risk of Interference) Decision->Fail No Pass Approve for Method Validation NMR->Pass

Figure 2: Decision tree for the quality assurance of stable isotope labeled internal standards.

References

  • Beumer, J. H., et al. (2016). "Quantitative determination of 5-fluorouracil, 5-fluoro-5,6-dihydrouracil, 5-fluorouridine, 5-fluoro-2'-deoxyuridine, and 5-fluoro-2'-deoxyuridine monophosphate in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Wang, S., & Cyronak, M. (2013). "Isotope Effects in Liquid Chromatography-Mass Spectrometry." Mass Spectrometry Reviews. Link

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

  • Santa Cruz Biotechnology. "N-Carbamoyl-2-fluoro-beta-alanine-13C3 Product Specifications." SCBT. Link

  • Parekh, J., et al. (2021). "Development and validation of a UPLC-MS/MS method for the determination of 5-fluorouracil and its major metabolites in human plasma." Journal of Chromatography B. Link

Sources

Optimizing Pyrimidine Catabolite Profiling: A Comparative Guide to FUPA/FBAL Ratio Analysis Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Product" Under Analysis: Stable Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS).

In the development of fluoropyrimidines (like 5-FU and Capecitabine) and the clinical management of their toxicity, standard DPD (Dihydropyrimidine Dehydrogenase) testing often falls short. While DPD deficiency explains approximately 50-60% of severe toxicities, a significant subset of patients exhibit neurotoxicity or cardiotoxicity despite normal DPD activity.

This guide analyzes the FUPA/FBAL ratio —a critical biomarker for


-ureidopropionase (

-UP) activity. We compare the gold-standard SID-LC-MS/MS methodology against genotyping, immunoassays, and non-isotopic HPLC, demonstrating why stable isotope dilution is the only viable method for accurate quantification of these highly polar metabolites.

Part 1: Mechanistic Foundation

To understand the necessity of the FUPA/FBAL ratio, one must visualize the catabolic bottleneck. 5-FU is not just eliminated; it is bio-transformed into metabolites that are either inactive or toxic.

The 5-FU Catabolic Pathway & The Ratio Logic

The following diagram illustrates the metabolic cascade. A blockage at


-UP  leads to an accumulation of FUPA and a deficit of FBAL.

G cluster_logic Diagnostic Logic FiveFU 5-Fluorouracil (5-FU) DHFU Dihydro-5-fluorouracil (DHFU) FiveFU->DHFU Reduction FUPA α-fluoro-β-ureidopropionic acid (FUPA) [ACCUMULATES IN β-UP DEFICIENCY] DHFU->FUPA Ring Opening FBAL α-fluoro-β-alanine (FBAL) [Major Urinary Metabolite] FUPA->FBAL Decarbamoylation DPD Enzyme: DPD (Rate Limiting) DPD->DHFU DHP Enzyme: DHP DHP->FUPA B_UP Enzyme: β-UP (Target of Ratio Analysis) B_UP->FBAL Logic High FUPA/FBAL Ratio = β-UP Deficiency Low FBAL = Reduced Neurotoxicity Risk?

Figure 1: The 5-FU catabolic pathway.[1][2] The FUPA/FBAL ratio specifically isolates the activity of


-ureidopropionase (β-UP), distinguishing it from upstream DPD deficiencies.

Part 2: Comparative Analysis

Why invest in Stable Isotope LC-MS/MS? Below is an objective comparison of the methodologies available for assessing fluoropyrimidine metabolism.

Table 1: Performance Matrix of Diagnostic Modalities

FeatureSID-LC-MS/MS (The Gold Standard) Genotyping (UPB1/DPYD) Immunoassay (e.g., My5-FU) HPLC-UV (Label-Free)
Primary Analyte 5-FU, FUPA, FBAL Gene Variants (DNA)5-FU Only5-FU, (FBAL limited)
FUPA/FBAL Ratio Quantifiable Inferred (Unreliable)Not Possible Difficult (Sensitivity issues)
Sensitivity (LLOQ) Excellent (<1 ng/mL)N/AGood (for 5-FU)Moderate (>50 ng/mL)
Matrix Effects Corrected (via Isotopes)N/ASusceptibleHigh Susceptibility
Turnaround Time 24-48 Hours3-10 Days< 4 Hours24 Hours
Scientific Value Phenotypic Truth (Real-time flux)Predictive Risk (Static)Therapeutic Monitoring (TDM)Basic Screening
Cost High (Requires Mass Spec)ModerateLow/ModerateLow
Why Alternatives Fail for FUPA/FBAL
  • Genotyping: Screening for UPB1 variants is rare and often inconclusive due to "Variants of Uncertain Significance" (VUS). Genotype does not always equal phenotype.

  • Immunoassays: These are antibody-based and highly specific to the parent drug (5-FU). They cannot distinguish the subtle structural differences between FUPA and FBAL.

  • HPLC-UV: FUPA and FBAL are small, polar, and lack strong chromophores, making UV detection insensitive and prone to interference from urine/plasma matrix components.

Part 3: Methodological Deep Dive (SID-LC-MS/MS)

The "Product": Stable Isotope Dilution

To accurately measure the FUPA/FBAL ratio, you must use Stable Isotope Dilution . This involves spiking the sample with isotopically labeled analogs (Internal Standards, IS) of the analytes.

  • Analyte: FUPA | Internal Standard:

    
    -FUPA or 
    
    
    
    -FUPA
  • Analyte: FBAL | Internal Standard:

    
    -FBAL
    

Mechanism of Error Correction: In Electrospray Ionization (ESI), co-eluting matrix components (salts, phospholipids) can suppress the ionization of your target, leading to false negatives. Since the Stable Isotope IS co-elutes exactly with the analyte and is chemically identical, it suffers the exact same suppression. Therefore, the Ratio of Analyte Area / IS Area remains constant, correcting the data automatically.

Experimental Workflow

The high polarity of FUPA and FBAL requires HILIC (Hydrophilic Interaction Liquid Chromatography) rather than standard Reverse Phase (C18).

Workflow Sample Sample (Plasma/Urine 50µL) Spike Spike IS (13C-FUPA, 13C-FBAL) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip HILIC HILIC Separation (Ammonium Formate/ACN) Precip->HILIC MS MS/MS Detection (MRM Mode - Negative) HILIC->MS Data Calculate Ratio (FUPA/FBAL) MS->Data

Figure 2: The analytical workflow for stable isotope dilution analysis. Note the use of HILIC chromatography due to the polarity of the metabolites.

Part 4: Validated Experimental Protocol

Expert Note: This protocol utilizes HILIC because FUPA and FBAL wash off C18 columns in the void volume, making quantification impossible with standard methods.

Materials & Reagents
  • Standards: Authentic FUPA and FBAL standards (Sigma/Merck).

  • Internal Standards (IS):

    
    -labeled or 
    
    
    
    -labeled FUPA/FBAL (Cambridge Isotope Laboratories or custom synthesis).
  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[3][4]

  • Column: Phenomenex Luna HILIC (3µm, 100 x 2.0 mm) or ZIC-pHILIC.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of patient plasma or urine into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard Mix (1000 ng/mL of

    
    -FUPA and 
    
    
    
    -FBAL).
  • Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial. Note: Do not evaporate and reconstitute in water; keeping the sample in high organic content is crucial for HILIC peak shape.

LC-MS/MS Conditions
  • System: Agilent 1290 / Sciex Triple Quad 6500+ (or equivalent).

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-5 min: Ramp to 50% B

    • 5-7 min: Hold at 50% B

    • 7.1 min: Re-equilibrate at 95% B

  • Ionization: Electrospray Negative Mode (ESI-). Negative mode is strictly required as these acidic metabolites ionize poorly in positive mode.

MRM Transitions (Example)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
FUPA 149.0106.0-15
FBAL 106.042.0-20

-FUPA (IS)
152.0109.0-15

-FBAL (IS)
109.045.0-20

Part 5: Data Interpretation & Troubleshooting

Calculating the Ratio


Clinical Interpretation[6][7][8]
  • Normal Phenotype: High levels of FBAL, low levels of FUPA. Ratio is typically < 0.5 .

  • 
    -UP Deficiency:  Massive accumulation of FUPA. FBAL is near LLOQ. Ratio > 2.0 .
    
    • Implication: Patient may have delayed clearance of 5-FU catabolites. While less toxic than DPD deficiency, it can cause specific neurological issues.

  • DPD Deficiency: Both FUPA and FBAL are essentially undetectable. The ratio is undefined (0/0).

Self-Validating System Checks

To ensure "Trustworthiness" (Part 2 of requirements), implement these checks:

  • IS Retention Time Shift: If the IS shifts >0.1 min compared to the standard, the HILIC column hydration is inconsistent. Re-equilibrate.

  • Ion Ratio Confirmation: Monitor a secondary fragment ion for FUPA. If the primary/secondary ion ratio deviates >20% from the standard, interference is present.

References

  • Van Kuilenburg, A. B. P., et al. (2004). "Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil." European Journal of Cancer. Link

  • Beumer, J. H., et al. (2016). "Quantitative analysis of 5-fluorouracil and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. Link

  • Nakayama, K., et al. (2019). "Beta-ureidopropionase deficiency: a rare inborn error of pyrimidine metabolism."[6][7] Brain and Development. Link

  • Maring, J. G., et al. (2002). "Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography." Therapeutic Drug Monitoring. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

Sources

inter-laboratory reproducibility of FUPA quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility in FUPA Quantification

Executive Summary

The quantification of α-fluoro-β-ureidopropionic acid (FUPA), a principal catabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), is pivotal for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. Achieving reproducible FUPA measurements across different laboratories, however, is fraught with challenges spanning the entire analytical workflow. This guide provides an in-depth analysis of the factors contributing to inter-laboratory variability and presents a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to enhance reproducibility. By explaining the causality behind experimental choices and grounding protocols in regulatory standards, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to generate reliable and comparable FUPA quantification data.

Introduction: The Critical Role of FUPA as a Biomarker

5-Fluorouracil (5-FU) remains a cornerstone of treatment for various solid tumors, including colorectal and breast cancer.[1][2] However, its narrow therapeutic index and high inter-individual pharmacokinetic variability present significant clinical challenges.[3][4] The majority of administered 5-FU (over 80%) is rapidly catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive metabolites, with FUPA (also known as α-fluoro-β-alanine or FBAL) being a major end product.[2][5]

Monitoring FUPA levels alongside the parent drug can provide a more complete picture of a patient's metabolic phenotype, helping to optimize dosing, minimize toxicity, and understand mechanisms of drug resistance.[6][7][8] For such data to be clinically actionable, especially in multi-center trials or for establishing universal clinical guidelines, the underlying analytical methods must be demonstrably reproducible from one laboratory to another.

Unpacking the Sources of Inter-Laboratory Variability

Achieving analytical concordance between laboratories is a multi-faceted challenge. Variability can be introduced at any stage of the analytical process, from the moment of sample collection to the final data report. Understanding these factors is the first step toward mitigating them.

FUPA_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical A 1. Sample Receipt (Plasma with DPD Inhibitor) B 2. Thaw & Vortex A->B C 3. Aliquot & Spike (Internal Standard) B->C D 4. Protein Precipitation (e.g., Acetonitrile) C->D E 5. Centrifuge & Transfer Supernatant D->E F 6. Evaporate & Reconstitute E->F G 7. UPLC-MS/MS Analysis F->G H 8. Peak Integration & Quantification G->H I 9. Data Review & Reporting (QC Check) H->I

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-Carbamoyl-2-fluoro-beta-alanine-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Carbamoyl-2-fluoro-beta-alanine-13C3 (FBAL-13C3) is a stable isotope-labeled derivative of the primary catabolite of 5-Fluorouracil (5-FU) and Capecitabine. While often used as an internal standard in mass spectrometry (LC-MS/MS) for DMPK studies, it must be handled with specific protocols due to its fluorinated nature and biological relevance.

Critical Safety Distinction

This compound is NOT radioactive. It contains Carbon-13 (


), a stable isotope.[1][2] Do not dispose of this in radioactive waste streams unless it has been mixed with radiolabels (e.g., 

or

). Misclassifying this as radioactive waste incurs unnecessary costs and regulatory burdens.
Physicochemical Profile (Unlabeled Analog Basis)
PropertyDataRelevance to Disposal
Molecular Formula

(labeled:

)
Fluorinated : Requires halogenated waste stream.
Molecular Weight ~153.1 g/mol (approx. +3 Da shift)Heavier than unlabeled standard (~150.1 g/mol ).
Solubility High in Water, DMSO, MethanolMobile : Spills spread easily in aqueous environments.
Stability Stable under normal conditionsPersistent : Does not degrade rapidly in ambient waste.
Toxicity Class Potential Irritant / Cytotoxic DerivativeTreat with Universal Precautions (assume toxicity).

Hazard Identification & Risk Assessment

While FBAL is the catabolite (breakdown product) of 5-FU and is generally less toxic than the parent drug, it is not benign. Research indicates FBAL may contribute to 5-FU associated neurotoxicity and cardiotoxicity .

Primary Risks:

  • Chemical Toxicity: Potential neurotoxicant. Avoid inhalation of dust or skin contact.[3][4][5]

  • Environmental Persistence: As an organofluorine compound, improper incineration can release Hydrogen Fluoride (HF).

  • Cost/Compliance: Loss of expensive isotopic material; regulatory fines for mixing halogenated/non-halogenated waste.

Operational Disposal Protocol

Step 1: Waste Segregation (The "Halogen Rule")

Because this molecule contains Fluorine , it must be classified as Halogenated Organic Waste .

  • DO NOT mix with non-halogenated solvents (e.g., pure Acetone, Ethanol) if the total halogen content exceeds 1-2% (check local EHS limits), as this complicates incineration.

  • DO NOT pour down the drain.[4] Water treatment plants cannot filter hydrophilic fluorinated organics effectively.

Step 2: Container Selection & Labeling[1]
  • Solids (Vials, contaminated gloves): Use a wide-mouth HDPE jar or yellow biohazard/chem-waste bag.

  • Liquids (Stock solutions, LC effluent): Use a dedicated carboy compatible with organic solvents (HDPE or Glass).

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Specific Content: "N-Carbamoyl-2-fluoro-beta-alanine-13C3 solution."

    • Note: Clearly mark "STABLE ISOTOPE" to prevent radiation safety officers from flagging it during audits.

Step 3: Incineration Requirements

This compound must eventually be destroyed via high-temperature incineration.

  • Mechanism: Thermal oxidation breaks the C-F bond.

  • Byproduct Control: The presence of Fluorine generates HF (Hydrofluoric Acid) gas during combustion. Your waste vendor must utilize incinerators equipped with caustic scrubbers to neutralize HF .

Decontamination of Spills & Glassware

Unlike 5-FU, which is often neutralized with bleach (oxidation), FBAL is already an oxidized product. Further oxidation is inefficient. Physical removal is the standard.

Decontamination Workflow:

  • Solubilization: Triple rinse glassware with Methanol or 50:50 Water/Acetonitrile .

  • Collection: Collect all rinsate into the Halogenated Waste container.

  • Surface Cleaning: For benchtop spills, absorb with paper towels, then clean the area with a detergent solution (surfactant) to lift the polar molecule. Dispose of towels as solid hazardous waste.

Decision Logic & Workflows

Diagram 1: Waste Stream Decision Tree

This logic gate ensures you select the correct waste stream, preventing regulatory non-compliance.

Waste_Decision_Tree Start Disposal of N-Carbamoyl-2-fluoro-beta-alanine-13C3 Is_Mixed Is it mixed with Radioactive Isotopes (14C, 3H)? Start->Is_Mixed Radio_Waste RADIOACTIVE WASTE (Follow Radiation Safety Protocol) Is_Mixed->Radio_Waste Yes Form_Check Physical State? Is_Mixed->Form_Check No (Stable 13C only) Solid Solid Waste (Vials, Gloves, Wipes) Form_Check->Solid Solid Liquid Liquid Waste (Stock, LC Effluent) Form_Check->Liquid Liquid Solid_Bin HAZARDOUS SOLID WASTE (Yellow Bag/Bin) Solid->Solid_Bin Halogen_Check Does solvent contain Halogens (DCM, Chloroform)? Liquid->Halogen_Check Halo_Stream HALOGENATED ORGANIC WASTE Halogen_Check->Halo_Stream Yes (or High Conc. FBAL) NonHalo_Stream NON-HALOGENATED ORGANIC WASTE (Only if <1% Fluorine content) Halogen_Check->NonHalo_Stream No (Trace FBAL only) Incinerator Incinerator Halo_Stream->Incinerator High Temp Incineration (w/ Scrubbers)

Caption: Decision matrix for segregating FBAL-13C3 waste. Note the critical divergence for radioactive mixtures and halogenated solvents.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

Spill_Response Spill Spill Detected PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles Spill->PPE Type Spill Type? PPE->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid Wet_Wipe Cover with wet paper towel (Prevent Dust) Powder->Wet_Wipe Absorb Absorb with pads/vermiculite Liquid->Absorb Clean Clean surface with Detergent/Water Wet_Wipe->Clean Absorb->Clean Dispose Dispose all materials as Hazardous Waste Clean->Dispose

Caption: Operational workflow for containing and cleaning FBAL-13C3 spills to minimize exposure and contamination.

References

  • National Institutes of Health (NIH) / PMC. (2013). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[6][7] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (Applied here for fluorinated organic combustion logic). Retrieved from [Link][7][8]

  • National Cancer Institute. (2014). Chemical Safety Practices Recommendations: 5-Fluorouracil. Retrieved from [Link]

Sources

Personal protective equipment for handling N-Carbamoyl-2-fluoro-beta-alanine-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

Compound Identity: N-Carbamoyl-2-fluoro-beta-alanine-13C3 (also known as α-fluoro-β-ureidopropionic acid, FUPA).[1] Context: This is a stable isotope-labeled metabolite of the antineoplastic drug 5-Fluorouracil (5-FU) and Capecitabine.[1] Risk Profile: High Caution. While less cytotoxic than the parent 5-FU, this compound is a fluorinated metabolic intermediate.[1] In the absence of comprehensive toxicological data for the specific isotope, it must be handled as a Hazardous Drug (HD) under USP <800> principles due to its structural lineage. Primary Hazards: Respiratory Irritant (H335), Skin/Eye Irritant (H315/H319), and Suspected Reproductive Toxin (Precautionary Principle).[1]

Operational Criticality: The 13C3 isotopic label renders this material extremely high-value. Handling protocols must simultaneously protect the operator from exposure and the substance from isotopic dilution or cross-contamination.[1]

PPE Matrix: The "Double-Barrier" Standard

Do not rely on generic lab safety rules. For fluorinated antineoplastic metabolites, we utilize a "Double-Barrier" approach to mitigate permeation risks.[1]

Body ZoneRecommended PPE SpecificationTechnical Rationale (The "Why")
Hand Protection Double-Gloving Strategy 1. Inner: Latex or Nitrile (4 mil)2.[1] Outer: Nitrile (ASTM D6978 Compliant, min 4-5 mil)Permeation Dynamics: Standard nitrile degrades rapidly against certain organic solvents (e.g., Acetone, Chloroform) often used in reconstitution. ASTM D6978 gloves are specifically tested against chemotherapy drugs.[1] The inner glove acts as a final fail-safe against micro-tears.[1]
Respiratory Engineering Control Primary: Class II, Type A2 Biosafety Cabinet (BSC) or Chemical Fume Hood.PPE Secondary: N95 or P100 Respirator (if outside hood).[1]Aerosolization: As a lyophilized powder, electrostatic forces can aerosolize particles during weighing.[1] Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Avoid standard safety glasses.[1]Mucosal Absorption: Fluorinated compounds can be rapidly absorbed through the ocular mucosa.[1] Goggles provide a seal against airborne dust and splashes that glasses cannot.[1]
Body Tyvek® Lab Coat (Closed Front) with elastic cuffs.[1]Particulate Retention: Cotton lab coats trap powders in the weave, creating a secondary contamination source. Tyvek sheds particles and resists liquid penetration.[1]

Operational Protocol: Handling & Reconstitution

This workflow is designed to prevent static dispersion (loss of expensive material) and operator exposure .[1]

Phase A: Preparation (The "Static Zero" Environment)
  • Equip PPE: Don all items listed in the Matrix before entering the designated weighing zone.[1]

  • Static Neutralization: 13C3-labeled standards are often small, dry quantities (<10 mg) that are highly susceptible to static charge.[1]

    • Action: Use an Ionizing Air Blower or Polonium Anti-Static Gun inside the balance draft shield.[1]

    • Why: Static can cause the powder to "jump" off the spatula, leading to mass loss and invisible surface contamination.

  • Vessel Selection: Use amber glass vials (silanized preferred) to minimize surface adsorption of the amine groups.[1]

Phase B: Weighing & Solubilization
  • Containment: Perform all manipulations inside a certified Fume Hood or BSC.

  • The "Drop-In" Technique:

    • Tare the receiving vial with the solvent (if gravimetric dilution is used) or empty.[1]

    • Transfer solid rapidly.

    • Immediately recap the stock vial.

  • Solvent Choice:

    • Standard: DMSO-d6 or Methanol-d4 (for NMR).[1]

    • Caution: DMSO penetrates nitrile gloves.[1] If a spill occurs on the outer glove, change it immediately .[1][2] DMSO acts as a carrier, dragging the fluorinated compound through the glove material and into the skin.

Phase C: Decontamination
  • Wipe Down: Clean the balance and workspace with a 10% Sodium Hypochlorite (Bleach) solution followed by a Thiosulfate rinse (to neutralize bleach) or 70% Ethanol.[1]

    • Note: Bleach is effective at oxidizing many organic contaminants, though fluorinated bonds are robust.[1] The physical removal via wiping is the primary decontamination mechanism.[1]

Visual Workflow: Safety & Logic

The following diagram illustrates the critical decision nodes for handling this compound, integrating safety with experimental integrity.

G Start Start: Handling N-Carbamoyl-2-fluoro-beta-alanine-13C3 StateCheck State of Matter? Start->StateCheck Solid Lyophilized Powder (High Risk) StateCheck->Solid Powder Liquid Solubilized Stock (Med Risk) StateCheck->Liquid Solution StaticControl CRITICAL: Apply Anti-Static Gun (Prevent Aerosolization) Solid->StaticControl SolventSelect Solvent Selection Liquid->SolventSelect Weighing Weigh inside Fume Hood/BSC (Double Nitrile Gloves) StaticControl->Weighing Weighing->SolventSelect DMSO DMSO/DMF (High Permeation Risk) SolventSelect->DMSO WaterMeOH Water/Methanol (Standard Risk) SolventSelect->WaterMeOH GloveChange Protocol: Change Outer Glove Every 15 Mins or Splash DMSO->GloveChange StandardPPE Protocol: Standard Double Glove WaterMeOH->StandardPPE Disposal Disposal: Segregated Incineration (Fluorinated Waste) GloveChange->Disposal StandardPPE->Disposal

Figure 1: Operational Decision Tree for PPE selection and Handling based on physical state and solvent carrier.

Disposal & Emergency Response

Waste Management (Fluorinated Streams):

  • Do NOT dispose of in general organic solvent waste.[1] Fluorinated compounds can form toxic byproducts (like HF) if incinerated at standard temperatures without scrubbers.[1]

  • Segregation: Label waste container clearly: "Fluorinated Organic Waste - Contains stable isotopes."

  • Trace Contamination: Vials and pipette tips must be treated as hazardous chemical waste, not sharps/glass waste.

Accidental Release Measures:

  • Powder Spill:

    • Do not sweep.[1] Sweeping creates aerosols.[1]

    • Cover with a wet paper towel (dampened with water) to immobilize the powder.[1]

    • Wipe up and place in a sealed hazardous waste bag.[1]

  • Skin Exposure:

    • Wash immediately with soap and copious water for 15 minutes.[1]

    • Do not use ethanol on skin; it may enhance absorption of the fluorinated compound.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][3][4]Link[1]

  • United States Pharmacopeia (USP). (2019).[1][3] USP General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings.[1][3]Link[1]

  • PubChem. (2023).[1] Alpha-Fluoro-beta-ureidopropionic acid (Compound Summary). National Library of Medicine.[1] Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1]Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.